SPL-707
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXBRYTQYYCMW-REWPJTCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)NC(=O)CC(C2CC2)C(=O)NC3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=N1)F)NC(=O)C[C@@H](C2CC2)C(=O)N[C@H]3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Immunomodulatory Action of SPL-707: A Technical Guide to its Mechanism in B Cells
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of the mechanism of action of SPL-707, a selective inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), with a specific focus on its effects on B lymphocytes. This compound presents a novel approach for the treatment of autoimmune diseases by targeting key cellular processes within B cells.
Core Mechanism of Action: Inhibition of SPPL2a and Induction of B Cell Depletion
This compound is an orally active and selective inhibitor of the intramembrane aspartyl protease SPPL2a.[1][2][3] This enzyme plays a critical role in the development and function of antigen-presenting cells, including B lymphocytes and dendritic cells.[3][4][5] The primary mechanism of action of this compound in B cells involves the inhibition of SPPL2a-mediated cleavage of the CD74 N-terminal fragment (NTF), also known as the p8 fragment.[3][4][5][6]
In the absence of SPPL2a activity, the CD74 NTF accumulates within the cell.[4][5][6] This accumulation is cytotoxic, leading to a reduction in the number of specific B cell populations.[1][3][4][5][6] Pharmacological inhibition of SPPL2a by this compound has been shown to recapitulate the phenotype observed in SPPL2a knockout mice, which exhibit a reduced number of certain B cells and myeloid dendritic cells.[3][4] This targeted depletion of B cells underscores the potential of this compound as an immunomodulatory agent in autoimmune disorders.[1][3][4][7]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, primarily focusing on its inhibitory activity against SPPL2a and other related proteases.
| Parameter | Species/Target | Value | Reference |
| IC50 | human SPPL2a | 77 nM | [1] |
| IC50 | mouse SPPL2a | 0.18 µM | [1] |
| IC50 | rat SPPL2a | 0.056 µM | [1] |
| IC50 | human SPPL2b | 0.43 µM | [1] |
| IC50 | γ-secretase | 6.1 µM | [1] |
| IC50 | Signal Peptide Peptidase (SPP) | 3.7 µM | [1] |
| In vivo effect | Rodents | Inhibition of CD74/p8 processing at ≤10 mg/kg b.i.d. po | [3][4] |
| In vivo effect | Mice | Reduction in specific B cells and myeloid dendritic cells at ≥10 mg/kg b.i.d. po for 11 days | [3][4] |
Key Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic, the following diagrams have been generated using the DOT language.
Detailed Methodologies of Key Experiments
While the provided search results do not contain detailed, step-by-step experimental protocols, the following outlines the likely methodologies for key experiments based on the descriptions.
In Vitro SPPL2a Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SPPL2a and other proteases.
-
Methodology: A high-throughput in vitro cleavage assay would be employed. This likely involves incubating recombinant human, mouse, or rat SPPL2a with a fluorescently labeled substrate derived from the CD74 p8 fragment. The rate of substrate cleavage is measured by detecting the fluorescence signal. The assay is performed with a range of this compound concentrations to determine the IC50 value. Similar assays would be conducted for SPPL2b, γ-secretase, and SPP to assess selectivity.
In Vivo Inhibition of CD74/p8 Processing in Rodents
-
Objective: To confirm that this compound can inhibit SPPL2a activity in a living organism.
-
Methodology: Female Lewis rats or mice would be administered this compound orally (e.g., 1, 3 mg/kg, b.i.d.). After a specified time, spleens are harvested, and splenocytes are isolated. The level of the CD74/p8 fragment is then quantified using methods such as Western blotting or a specific ELISA to determine the extent of inhibition of its processing.
In Vivo B Cell Depletion Study in Mice
-
Objective: To evaluate the effect of this compound on B cell populations in vivo.
-
Methodology: Mice are treated with this compound (e.g., ≥10 mg/kg, b.i.d.) or a vehicle control orally for a period of 11 days. At the end of the treatment period, spleens and other lymphoid organs are collected. Single-cell suspensions are prepared and stained with a panel of fluorescently labeled antibodies against B cell surface markers (e.g., B220, CD19, IgM, IgD) and markers for other immune cell types. The frequency and absolute number of different B cell subsets are then quantified using flow cytometry.
Conclusion
This compound represents a promising therapeutic candidate for autoimmune diseases through its targeted inhibition of SPPL2a in B cells. Its mechanism of action, centered on the accumulation of the cytotoxic CD74 NTF, leads to a reduction in B cell numbers. The preclinical data, demonstrating a recapitulation of the SPPL2a knockout phenotype, provides a strong rationale for its further development. Future research should focus on elucidating the specific B cell subsets most sensitive to this compound-mediated depletion and the long-term consequences of SPPL2a inhibition on the immune system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medchemexpress LLC HY-111360 5mg Medchemexpress, this compound CAS:2195361-33-0 | Fisher Scientific [fishersci.com]
The Impact of SPL-707 on Dendritic Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPL-707 is a potent and selective inhibitor of the intramembrane aspartyl protease Signal Peptide Peptidase-Like 2a (SPPL2a). This technical guide provides an in-depth analysis of the core mechanism of this compound and its consequential effects on dendritic cell (DC) populations and function. By inhibiting SPPL2a, this compound leads to the accumulation of the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74 (p8 fragment), which results in a reduction of myeloid dendritic cells. While direct quantitative data on the functional phenotype of the remaining DC population following this compound treatment is limited, this guide synthesizes available data on this compound's pharmacological properties and infers functional consequences from studies on SPPL2a-deficient dendritic cells. This document is intended to serve as a comprehensive resource for researchers in immunology and drug development, providing detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.
Introduction to this compound and its Target, SPPL2a
This compound is a novel, orally active small molecule that selectively inhibits SPPL2a.[1][2] SPPL2a is an intramembrane-cleaving protease that plays a critical role in the development and function of various immune cells, including B cells and dendritic cells.[3][4] One of the key substrates of SPPL2a is the 8-kDa N-terminal fragment (NTF or p8) of the MHC class II invariant chain, CD74.[3][4] The proper processing and clearance of this fragment are essential for the homeostasis of certain immune cell populations.
Mechanism of Action of this compound on Dendritic Cells
The primary mechanism of action of this compound involves the direct inhibition of the proteolytic activity of SPPL2a. This inhibition prevents the cleavage and subsequent degradation of the CD74/p8 fragment within dendritic cells.[1][4] The accumulation of this fragment has been shown to be detrimental to the development and survival of myeloid dendritic cells, leading to a reduction in their numbers.[1][4][5] This targeted reduction of a key antigen-presenting cell population positions this compound as a potential therapeutic agent for autoimmune diseases where these cells play a pathogenic role.[1]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to myeloid dendritic cell reduction.
Quantitative Data on this compound
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound (IC50)
| Target | Species | IC50 (µM) | Reference |
| SPPL2a | Human | 0.16 | [6] |
| SPPL2a | Mouse | 0.18 | [6] |
| SPPL2a | Rat | 0.056 | [6] |
| γ-secretase | Not Specified | >10 | [2] |
| SPP | Not Specified | 3.7 | [7] |
| SPPL2b | Not Specified | ~0.48 (3-fold less potent than for SPPL2a) | [7] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Clearance (Cl) | 5 mL/min/kg | 10 mg/kg b.i.d. | [6] |
| Oral Bioavailability (F) | 94% | 10 mg/kg b.i.d. | [6] |
| Cmax (after 1h) | 805 nM | 10 mg/kg b.i.d. | [6] |
| Cmax (after 7h) | 421 nM | 10 mg/kg b.i.d. | [6] |
| Plasma Concentration (16h post-dose) | 11.8 nM | 10 mg/kg | [6] |
| Plasma Concentration (16h post-dose) | 136.5 nM | 30 mg/kg | [6] |
Functional Consequences for Dendritic Cells
While direct studies on the functional phenotype of dendritic cells remaining after this compound treatment are not extensively published, research on SPPL2a-deficient mice provides valuable insights into the potential functional alterations.
Studies on bone marrow-derived dendritic cells (BMDCs) from SPPL2a-deficient mice have shown an altered cytokine response upon stimulation with mycobacteria. Specifically, these DCs exhibit:
This suggests that inhibition of SPPL2a by this compound may not only reduce the number of myeloid DCs but also skew the cytokine profile of the remaining cells towards a more pro-inflammatory phenotype in certain contexts.
Furthermore, SPPL2a has been implicated in the intramembrane proteolysis of TNF-α, a process linked to the production of IL-12 in activated human dendritic cells.[8] Therefore, inhibition of SPPL2a by this compound could potentially modulate IL-12 production, a key cytokine in directing Th1 immune responses. However, direct evidence of this with this compound is currently lacking.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
SPPL2a Inhibition Assay (In Vitro)
This protocol is based on the methods described by Velcicky et al., 2018.[2]
Objective: To determine the in vitro potency (IC50) of this compound against SPPL2a.
Materials:
-
HEK293 cells
-
Expression vectors for human SPPL2a and a CD74-based substrate
-
Transfection reagent (e.g., FuGENE HD)
-
This compound
-
DMSO (for compound dilution)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer
-
Antibodies for Western blot: anti-CD74 NTF, anti-loading control (e.g., β-actin)
-
Western blot reagents and equipment
Procedure:
-
Co-transfect HEK293 cells with expression vectors for SPPL2a and the CD74 substrate using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
Prepare serial dilutions of this compound in DMSO and add to the cells. Include a DMSO-only control.
-
Incubate the cells with the compound for 24 hours.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the levels of the uncleaved CD74 NTF.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Pharmacodynamic Assay for CD74/p8 Fragment Accumulation
This protocol is based on the methods described by Velcicky et al., 2018.[2]
Objective: To assess the in vivo inhibition of SPPL2a by this compound through the detection of CD74/p8 fragment accumulation in splenocytes.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulated for oral administration
-
Vehicle control
-
Spleen homogenization buffer
-
Protein extraction reagents
-
Antibodies for Western blot: anti-CD74 NTF, anti-loading control
-
Western blot reagents and equipment
Procedure:
-
Administer this compound orally to mice at various doses (e.g., 1, 3, 10, 30 mg/kg) twice daily (b.i.d.).
-
Include a vehicle-treated control group.
-
After the desired treatment period (e.g., 11 days), euthanize the mice at a specific time point after the last dose (e.g., 16 hours).
-
Isolate the spleens and prepare single-cell suspensions.
-
Lyse the splenocytes and extract total protein.
-
Perform Western blot analysis to detect the accumulation of the CD74/p8 fragment.
-
Quantify the band intensities to assess the dose-dependent effect of this compound on SPPL2a inhibition.
Dendritic Cell Cytokine Production Assay
Objective: To measure the production of cytokines by dendritic cells following treatment with this compound and stimulation.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
GM-CSF and IL-4 for DC differentiation
-
This compound
-
Stimulating agent (e.g., LPS, CpG, or heat-killed mycobacteria)
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., IL-1β, IL-10, IFN-β, IL-12, TNF-α)
Procedure:
-
Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF and IL-4 for 6-8 days.
-
On day 6 or 7, plate the immature DCs in 96-well plates.
-
Pre-treat the DCs with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Add the stimulating agent to the wells.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Dendritic Cell and T-Cell Co-culture Assay
Objective: To assess the ability of this compound-treated dendritic cells to activate T cells.
Materials:
-
Differentiated dendritic cells
-
This compound
-
Antigen (e.g., ovalbumin)
-
T cells (e.g., from OT-I or OT-II transgenic mice for antigen-specific responses, or allogeneic T cells)
-
Cell proliferation dye (e.g., CFSE)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Treat dendritic cells with this compound and pulse with the specific antigen.
-
Label T cells with a cell proliferation dye such as CFSE.
-
Co-culture the antigen-pulsed, this compound-treated DCs with the labeled T cells at various DC:T cell ratios.
-
Incubate the co-culture for 3-5 days.
-
Harvest the cells and stain for T-cell surface markers (e.g., CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye.
Visualizations
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for assessing this compound's in vivo effect on dendritic cells.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of SPPL2a that effectively reduces the number of myeloid dendritic cells in vivo by inducing the accumulation of the CD74/p8 fragment. While its primary effect on DC populations is established, the functional consequences for the remaining dendritic cells are an area requiring further investigation. Based on studies of SPPL2a-deficient mice, it is plausible that this compound could modulate the cytokine secretion profile of dendritic cells, potentially influencing the nature of the downstream immune response. Future research should focus on detailed functional analyses of dendritic cells treated with this compound, including comprehensive cytokine profiling, assessment of maturation marker expression, and T-cell activation capacity. Such studies will be crucial for a complete understanding of the immunomodulatory effects of this compound and its therapeutic potential in autoimmune and inflammatory diseases.
References
- 1. Deficiency of the Intramembrane Protease SPPL2a Alters Antimycobacterial Cytokine Responses of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sppl2a signal peptide peptidase like 2A [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diazepinone Compounds as Sppl2a Inhibitors for Treating Autoimmune Diseases and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper on (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Available Data on (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide
1. Introduction
This document aims to provide a detailed technical guide on the chemical compound (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide. The core objective is to summarize its properties, associated experimental protocols, and any known signaling pathways to support ongoing and future research and development efforts.
2. Data Availability
A comprehensive search of publicly available scientific databases, including chemical repositories and peer-reviewed literature, was conducted to gather information on the specified compound. The search terms included the full chemical name and any potential aliases or identifiers.
3. Findings
Despite a thorough investigation, no specific data, experimental protocols, or publications directly pertaining to (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide were found. The search results did yield information on structurally related moieties and similar complex chemical structures, but none matched the exact compound requested.
Based on the current available information, it is concluded that (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide is likely a novel compound, a proprietary molecule not yet disclosed in public domains, or a compound with very limited research data available. Therefore, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams at this time.
5. Recommendations
For researchers, scientists, and drug development professionals interested in this molecule, the following steps are recommended:
-
Verify the chemical name and any associated identifiers (e.g., CAS number, internal compound ID) for accuracy.
-
Consult proprietary or internal databases that may contain information on this compound if it is part of an ongoing, unpublished research project.
-
Consider initiating foundational research to characterize the compound's physicochemical properties, synthesis, and biological activity.
This report will be updated if and when information regarding this compound becomes publicly available.
The Role of SPPL2a in Autoimmune Disease Pathogenesis: A Technical Guide
An In-depth Examination of Signal Peptide Peptidase-Like 2a as a Key Regulator of Immune Cell Function and a Potential Therapeutic Target in Autoimmunity
Executive Summary
Signal Peptide Peptidase-Like 2a (SPPL2a) has emerged as a critical intramembrane protease in the regulation of the adaptive and innate immune systems. Localized in late endosomes and lysosomes, SPPL2a is essential for the development and function of B lymphocytes and dendritic cells (DCs). Its primary physiological substrate is the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74. Defective SPPL2a-mediated cleavage of the CD74 NTF leads to its accumulation, which in turn disrupts B cell receptor (BCR) signaling, impairs B cell maturation, and leads to a loss of specific DC subsets. This disruption of immune homeostasis strongly implicates SPPL2a in the pathogenesis of autoimmune diseases. This technical guide provides a comprehensive overview of the molecular mechanisms of SPPL2a, its impact on immune cell populations, its role in autoimmune disease models, and detailed experimental protocols for its investigation. The modulation of SPPL2a activity presents a promising therapeutic strategy for a range of B cell-dependent autoimmune disorders.
Introduction to SPPL2a
Signal Peptide Peptidase-Like 2a (SPPL2a) is a GxGD-type aspartyl intramembrane-cleaving protease.[1] It is a member of a family of proteases that cleave their substrates within the plane of the lipid bilayer. SPPL2a is primarily localized to late endosomes and lysosomes of immune cells, particularly B cells and dendritic cells.[2] Its substrates are typically type II transmembrane proteins, where the N-terminus is oriented towards the cytoplasm.
The most well-characterized and physiologically relevant substrate of SPPL2a is the N-terminal fragment (NTF) of the invariant chain (CD74).[3][4] CD74 is a crucial chaperone for MHC class II molecules, guiding their transport and preventing premature peptide loading. Following a series of proteolytic events that release the MHC class II dimer, a final ~8 kDa NTF of CD74 remains embedded in the endosomal membrane. SPPL2a is responsible for the ultimate clearance of this fragment.[3]
The SPPL2a-CD74 Axis in Immune Cell Development
The intramembrane proteolysis of the CD74 NTF by SPPL2a is not merely a degradative process but a critical regulatory step for the proper development and function of key immune cells.
B Lymphocyte Development and Function
SPPL2a is indispensable for B cell maturation beyond the transitional 1 (T1) stage.[3][4] In the absence of SPPL2a activity, the accumulation of the CD74 NTF has profound consequences:
-
Impaired B Cell Receptor (BCR) Signaling: The accumulated CD74 NTF interferes with both tonic and induced BCR signaling pathways. This leads to reduced surface expression of IgM and diminished signal transmission through the BCR and the downstream kinase Syk.[5] The impaired signaling also affects the PI3K/Akt pathway, leading to dysregulation of the transcription factor FOXO1 and increased expression of pro-apoptotic genes.[5]
-
Developmental Arrest: The compromised BCR signaling results in a block in B cell development at the T1 to T2 transition, leading to a significant reduction in mature follicular and marginal zone B cells.[6]
-
Reduced BAFF-R Expression: SPPL2a deficiency has been shown to cause reduced surface expression of the BAFF receptor (BAFF-R), further compromising B cell survival signals.[7]
Dendritic Cell Homeostasis
SPPL2a also plays a vital role in the homeostasis of conventional dendritic cells (cDCs). SPPL2a deficiency leads to a significant reduction in specific cDC subsets, particularly CD11b+ cDCs (equivalent to human cDC2s).[3][6] This depletion is also dependent on the accumulation of the CD74 NTF. The loss of these important antigen-presenting cells can have significant consequences for the initiation of adaptive immune responses. In humans, inherited SPPL2a deficiency leads to mycobacterial disease due to the loss of cDC2s and impaired IFN-γ production.[6]
SPPL2a in the Pathogenesis of Autoimmune Diseases
The central role of SPPL2a in regulating B cell and DC function makes it a highly relevant target in the context of autoimmune diseases, which are often driven by aberrant B cell activation and autoantibody production.
Ankylosing Spondylitis
Studies have shown that a subset of patients with ankylosing spondylitis (AS) exhibit impaired SPPL2a function in their monocytes.[2] This leads to the accumulation of CD74 NTF, which can be presented on the cell surface and recognized by anti-CD74 autoantibodies found in the sera of AS patients, potentially contributing to the inflammatory pathology of the disease.[2]
Systemic Lupus Erythematosus (SLE)
While direct genetic links are still under investigation, the critical role of B cells in SLE pathogenesis suggests that SPPL2a is a promising therapeutic target. Preclinical studies using the MRL/lpr mouse model of lupus have shown that treatment with a Ras inhibitor, which can impact downstream signaling pathways, leads to a decrease in splenocyte proliferation and reduced autoantibody levels.[8] Although not a direct inhibitor of SPPL2a, this highlights the potential of targeting pathways affected by SPPL2a dysfunction. Further studies with specific SPPL2a inhibitors in lupus models like MRL/lpr and NZB/W F1 are warranted to explore the therapeutic potential.
Rheumatoid Arthritis (RA)
In the collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, both B cells and pro-inflammatory cytokines like TNF-α play a significant role.[9][10] Given that SPPL2a regulates B cell function and can also process TNF-α, targeting SPPL2a could offer a dual benefit in RA by dampening both B cell-mediated autoimmunity and TNF-α-driven inflammation. Studies with SPPL2a inhibitors in the CIA model could provide valuable insights into its therapeutic efficacy.
Other Autoimmune Diseases
The fundamental role of SPPL2a in B cell and DC biology suggests its potential involvement in a wide range of other autoimmune diseases where these cells are implicated, such as Sjögren's syndrome and multiple sclerosis (in the experimental autoimmune encephalomyelitis model).[3][11][12] Further research is needed to elucidate the specific contribution of SPPL2a to the pathogenesis of these conditions.
Quantitative Data on SPPL2a Deficiency
The following tables summarize the quantitative effects of SPPL2a deficiency on immune cell populations in mice.
Table 1: Effect of SPPL2a Deficiency on Splenic B Cell Subsets
| B Cell Subset | Wild-Type (WT) Mice | SPPL2a Knockout (KO) Mice | Reference |
| Transitional 1 (T1) | Similar numbers to WT | Similar numbers to WT | [6] |
| Transitional 2 (T2) | Present | Significantly reduced | [6] |
| Follicular (FO) | Present | Significantly reduced | [6] |
| Marginal Zone (MZ) | Present | Significantly reduced | [6] |
Table 2: Effect of SPPL2a Deficiency on Dendritic Cell Subsets
| DC Subset | Wild-Type (WT) Mice | SPPL2a Knockout (KO) Mice | Reference |
| Myeloid DCs (mDCs) | Present | Significantly reduced | [6] |
| Plasmacytoid DCs (pDCs) | Present | Unchanged | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of SPPL2a.
Western Blot for Detection of CD74 N-Terminal Fragment (NTF)
Objective: To detect the accumulation of the ~8 kDa CD74 NTF in cells lacking SPPL2a activity.
Materials:
-
Cell lysates from wild-type and SPPL2a-deficient B cells or cell lines treated with an SPPL2a inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Tris-Tricine SDS-PAGE gels (16%).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: Anti-CD74 (N-terminal specific, e.g., In-1 clone).
-
Secondary antibody: HRP-conjugated anti-rat IgG.
-
ECL Western blotting detection reagents.
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-30 µg of protein per lane on a 16% Tris-Tricine SDS-PAGE gel. This gel system provides better resolution of low molecular weight proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD74 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using ECL reagents and image the chemiluminescence. A band at ~8 kDa should be apparent in the SPPL2a-deficient or inhibited samples.[4]
Flow Cytometry for Analysis of B Cell Subsets
Objective: To quantify the different B cell populations in the spleen of wild-type and SPPL2a knockout mice.
Materials:
-
Single-cell suspensions from spleens of wild-type and SPPL2a knockout mice.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Fc block (e.g., anti-CD16/32).
-
Fluorochrome-conjugated antibodies:
-
Anti-B220 (e.g., clone RA3-6B2)
-
Anti-IgM (e.g., clone R6-60.2)
-
Anti-CD21/CD35 (e.g., clone 7G6)
-
Anti-CD23 (e.g., clone B3B4)
-
Anti-CD93 (e.g., clone AA4.1)
-
-
Viability dye (e.g., 7-AAD or propidium iodide).
Procedure:
-
Prepare single-cell suspensions from spleens.
-
Perform red blood cell lysis.
-
Resuspend cells in FACS buffer and count.
-
Stain 1-2 million cells with the viability dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on B220+ cells to identify B lymphocytes.
-
Within the B220+ population, identify B cell subsets based on the differential expression of IgM, CD21, CD23, and CD93 (see diagram below).[13]
-
SPPL2a Activity Assay
Objective: To measure the enzymatic activity of SPPL2a.
Methodology: A common method involves co-expressing SPPL2a with a known substrate, such as the CD74 NTF, in a cell line (e.g., HEK293T). The cleavage of the substrate is then monitored by Western blot.
Procedure:
-
Co-transfect HEK293T cells with expression vectors for SPPL2a and a tagged version of the CD74 NTF.
-
As a negative control, transfect cells with the CD74 NTF vector and an empty vector or a vector expressing a catalytically inactive SPPL2a mutant.
-
After 24-48 hours, lyse the cells and perform a Western blot for the tagged CD74 NTF.
-
A reduction in the full-length CD74 NTF band in the presence of active SPPL2a indicates enzymatic activity.[13]
Signaling Pathways and Experimental Workflows
CD74 Processing and SPPL2a-Mediated Cleavage
The following diagram illustrates the sequential processing of CD74 and the critical role of SPPL2a.
Impact of SPPL2a Deficiency on B Cell Receptor Signaling
This diagram depicts how the accumulation of the CD74 NTF in SPPL2a-deficient B cells impairs BCR signaling.
References
- 1. SPPL2A - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors modulate renal disease in the MRL-lpr/lpr mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted phospholipase A2 activity in experimental autoimmune encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 8. Angiotensin AT2 Receptor Stimulation Alleviates Collagen-Induced Arthritis by Upregulation of Regulatory T Cell Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models of Autoimmune Diabetes: The Nonobese Diabetic (NOD) Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticytokine treatment of established type II collagen-induced arthritis in DBA/1 mice. A comparative study using anti-TNF alpha, anti-IL-1 alpha/beta, and IL-1Ra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secreted phospholipase A2 activity in experimental autoimmune encephalomyelitis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Landscape of SPL-707: A Technical Guide to SPPL2a Target Validation in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular target and mechanism of action of SPL-707, a selective inhibitor of the intramembrane protease Signal Peptide Peptidase-Like 2a (SPPL2a), within key immune cell populations. This document summarizes critical quantitative data, details experimental methodologies for target validation, and visualizes the intricate signaling pathways affected by this compound, offering a comprehensive resource for researchers in immunology and drug development.
Executive Summary
This compound is a potent and orally bioavailable small molecule inhibitor of SPPL2a, an aspartic protease that plays a crucial role in the development and function of specific immune cells.[1][2][3][4] The primary mechanism of action of this compound involves the inhibition of the intramembrane cleavage of the N-terminal fragment (NTF) of CD74 (the invariant chain), a key substrate of SPPL2a.[2][3][4][5] This inhibition leads to the accumulation of the CD74 NTF, which has been shown to be detrimental to the maturation and survival of B cells and myeloid dendritic cells.[2][3][5] Emerging evidence also points to a role for SPPL2a in processing other immunologically relevant substrates, such as TNFα and Fas Ligand (FasL), suggesting a broader immunomodulatory potential for this compound that may extend to T cells and macrophages.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its interaction with its target, SPPL2a.
Table 1: In Vitro Potency of this compound against SPPL2a and Related Proteases
| Enzyme Target | Species | IC50 | Assay Type | Reference |
| SPPL2a | Human | 77 nM | Not Specified | [6] |
| SPPL2a | Human | 0.16 µM | High Content Imaging Assay | [6][7] |
| SPPL2a | Mouse | 0.18 µM | High Content Imaging Assay | [6][7] |
| SPPL2a | Rat | 0.056 µM | High Content Imaging Assay | [6][7] |
| γ-secretase | Not Specified | 6.1 µM | Not Specified | [6] |
| SPP | Not Specified | 3.7 µM | Not Specified | [6] |
| SPPL2b | Human | 0.43 µM | High Content Imaging Assay | [6] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Species | Dose | Dosing Regimen | Key Findings | Reference |
| Rat | 1, 3 mg/kg | b.i.d. | Achieved full inhibition of CD74/p8 processing in spleen. | [6] |
| Rat | 3 mg/kg (p.o.), 1 mg/kg (i.v.) | Single Dose | CL of 6 mL/min·kg, AUC of 8787 h·nM. | [6] |
| Mouse | 3-30 mg/kg | b.i.d. for 11 days | Reduction in B cells and myeloid dendritic cells. | [6] |
| Mouse | 10 mg/kg | b.i.d. | Suitable for sustained exposure. Cmax (1h) = 805 nM, Cmax (7h) = 421 nM. | [7] |
| Mouse | 1, 3, 10, 30 mg/kg | Not Specified | Plasma concentration 16h post-dose: 0, 0.8, 11.8, 136.5 nM, respectively. | [7] |
| Rodents | ≤10 mg/kg | b.i.d. p.o. | Significantly inhibited processing of the SPPL2a substrate CD74/p8 fragment. | [1] |
Core Signaling Pathway and Mechanism of Action
The primary validated target of this compound is SPPL2a. The inhibition of this protease disrupts a critical step in the processing of CD74 in antigen-presenting cells (APCs) like B cells and dendritic cells.
The SPPL2a-CD74 Axis in B Cells and Dendritic Cells
In the classical pathway, the invariant chain (CD74) chaperones MHC class II molecules from the endoplasmic reticulum to endosomal compartments. During this process, CD74 undergoes sequential proteolytic cleavage, leaving a small N-terminal fragment (NTF), also known as p8, embedded in the endosomal membrane. SPPL2a is responsible for the final intramembrane cleavage and degradation of this CD74 NTF.[2]
Inhibition of SPPL2a by this compound leads to the accumulation of the CD74 NTF within these cells.[3][5] This accumulation is toxic and disrupts normal cellular function, leading to an arrest in B cell maturation and a reduction in the number of both B cells and myeloid dendritic cells.[1][2][5]
References
- 1. portlandpress.com [portlandpress.com]
- 2. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. SPPL2a and SPPL2b promote intramembrane proteolysis of TNFalpha in activated dendritic cells to trigger IL-12 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPPL2A - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
SPL-707: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPL-707 is a potent, selective, and orally bioavailable inhibitor of the signal peptide peptidase-like 2a (SPPL2a). SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the adaptive immune system, making it a promising therapeutic target for autoimmune diseases. This document provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound, intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate key synthetic pathways.
Chemical Structure
This compound, also referred to as compound 40 in some literature, is a complex small molecule with the IUPAC name (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1][2]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide[3][4]. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₈FN₅O₄ |
| Molecular Weight | 505.54 g/mol |
| CAS Number | 1537032-82-8[1] |
| Appearance | Off-white to white solid |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: a fluoro-tricyclic amine and 5,6-Diazaspiro[2.4]heptane dihydrobromide. These intermediates are then coupled and further modified to yield the final compound. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each major step.
Synthesis of 5,6-Diazaspiro[2.4]heptane Dihydrobromide (Intermediate 1)
The synthesis of this spirocyclic intermediate begins with cyclopropane-1,1-diyldimethanol.
Step 1: Mesylation of Cyclopropane-1,1-diyldimethanol
To a solution of cyclopropane-1,1-diyldimethanol (25 g, 245 mmol) and triethylamine (136 mL, 979 mmol) in dichloromethane (CH₂Cl₂) (160 mL) at 0 °C, a solution of methanesulfonyl chloride (MsCl) (57.2 mL, 734 mmol) in CH₂Cl₂ (160 mL) is added dropwise[1]. The reaction mixture is stirred and allowed to warm to room temperature.
Step 2: Formation of 5,6-Diazaspiro[2.4]heptane Dihydrobromide
The resulting dimesylate from the previous step is then treated with a solution of hydrazine, followed by the addition of hydrobromic acid to yield the dihydrobromide salt of the diazaspiroheptane.
References
Pharmacological Profile of SPL-707: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-707 is a potent, selective, and orally bioavailable small molecule inhibitor of the intramembrane aspartic protease, Signal Peptide Peptidase-Like 2a (SPPL2a).[1][2][3] SPPL2a plays a crucial role in the development and function of antigen-presenting cells, particularly B cells and dendritic cells.[1] By inhibiting SPPL2a, this compound disrupts the processing of the CD74 protein fragment p8, leading to its accumulation. This accumulation ultimately results in a reduction of mature B cells and myeloid dendritic cells, highlighting its potential as a therapeutic agent for autoimmune diseases.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties.
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of SPPL2a. SPPL2a is responsible for the intramembrane cleavage of the N-terminal fragment (NTF) of the type II transmembrane protein CD74 (p8 fragment). Inhibition of SPPL2a by this compound leads to the accumulation of this CD74/p8 fragment within the cell.[1][4] This accumulation has been shown to be detrimental to the maturation and survival of B lymphocytes and myeloid dendritic cells, thereby modulating the adaptive immune response.[4]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 | Reference |
| SPPL2a | Human | Luciferase Reporter Assay (HEK293) | 77 nM | [2] |
| SPPL2a | Human | High Content Imaging | 0.16 µM | [2] |
| SPPL2a | Mouse | High Content Imaging | 0.18 µM | [1][2] |
| SPPL2a | Rat | High Content Imaging | 0.056 µM | [1][2] |
| SPPL2b | Human | High Content Imaging | 0.43 µM | [2] |
| γ-secretase | Human | Luciferase Reporter Assay (HEK293) | 6.1 µM | [2] |
| SPP | Not Specified | Not Specified | 3.7 µM | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose | Value | Unit | Reference |
| Clearance (CL) | IV | 1 mg/kg | 5 | mL/min/kg | [1] |
| Bioavailability (F) | PO | 3 mg/kg | 94 | % | [1] |
| Cmax (after 1h) | PO | 10 mg/kg (b.i.d.) | 805 | nM | [1] |
| Cmax (after 7h) | PO | 10 mg/kg (b.i.d.) | 421 | nM | [1] |
| Plasma Concentration (16h post-dose) | PO | 1 mg/kg | 0 | nM | [1] |
| Plasma Concentration (16h post-dose) | PO | 3 mg/kg | 0.8 | nM | [1] |
| Plasma Concentration (16h post-dose) | PO | 10 mg/kg | 11.8 | nM | [1] |
| Plasma Concentration (16h post-dose) | PO | 30 mg/kg | 136.5 | nM | [1] |
Experimental Protocols
In Vitro SPPL2a Inhibition Assay (Luciferase Reporter Gene Assay)
This assay quantifies the inhibitory activity of this compound on SPPL2a in a cellular context.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with DNA vectors encoding:
-
Human SPPL2a.
-
A substrate construct consisting of the N-terminal fragment of Tumor Necrosis Factor-α (TNFα) fused to Gal4-VP16 (VP16-TNFa(aa1-76)-NTF).
-
A Gal4-luciferase reporter plasmid. Transfection is performed using a suitable reagent such as FuGENE.
-
-
Cell Plating: Following transfection, the cell suspension is diluted and plated into 384-well plates at a density of 10,000 cells per well.
-
Compound Addition: After a 3-hour incubation period, this compound, dissolved in DMSO, is added to the wells in a concentration-response manner (e.g., from 0.3 nM to 10 µM).
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luminescence Measurement: A luciferase substrate solution (e.g., Bright-Glo) is added to each well. After a 5-minute incubation at room temperature, luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are determined by plotting the normalized luminescence values against the compound concentration.[3][5]
In Vivo Evaluation of SPPL2a Inhibition in Rodents
This protocol assesses the ability of this compound to inhibit SPPL2a in living organisms by measuring the accumulation of the CD74/p8 fragment.
Methodology:
-
Animal Dosing:
-
Mice: Administer single oral doses of this compound (e.g., 1, 3, 10, and 30 mg/kg).
-
Rats (Female Lewis): Administer this compound orally twice daily (b.i.d.) at specified doses (e.g., 1, 3, 10, and 30 mg/kg), with the first dose at 0 hours and the second at 8 hours.
-
-
Sample Collection:
-
Mice: 16 hours after dosing, euthanize the animals and collect splenocytes.
-
Rats: 16 hours after the second dose (24 hours total), collect blood and splenocytes.
-
-
Lysate Preparation: Prepare lysates from the collected splenocytes.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the CD74/p8 fragment.
-
Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands using an appropriate detection system.
-
-
Data Analysis: Quantify the accumulation of the CD74/p8 fragment relative to a loading control.[4][5]
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Pharmacokinetics
This compound demonstrates a favorable pharmacokinetic profile in preclinical species. In mice, it exhibits low clearance (5 mL/min/kg) and high oral bioavailability (94%).[1] Following twice-daily oral administration of 10 mg/kg in mice, the maximum plasma concentration (Cmax) was 805 nM after 1 hour and was sustained at 421 nM after 7 hours.[1] The plasma concentrations of this compound were shown to be dose-proportional in mice.[1]
Therapeutic Potential
The potent and selective inhibition of SPPL2a by this compound, coupled with its excellent oral bioavailability, positions it as a promising therapeutic candidate for the treatment of autoimmune diseases.[1] By targeting the maturation of B cells and dendritic cells, this compound offers a novel immunomodulatory approach. Oral dosing of this compound for 11 days in mice at doses of 10 mg/kg (b.i.d.) and higher was sufficient to replicate the phenotype observed in SPPL2a knockout mice, which includes a reduction in specific B cell and myeloid dendritic cell populations.[4]
Conclusion
This compound is a highly selective and orally active inhibitor of SPPL2a with a well-defined mechanism of action and a promising pharmacokinetic profile. Its ability to modulate the immune system by disrupting the maturation of key antigen-presenting cells underscores its potential as a novel therapeutic for autoimmune disorders. Further investigation in relevant disease models is warranted to fully elucidate its clinical potential.
References
The Impact of SPL-707 on CD74/p8 Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the selective Signal Peptide Peptidase-Like 2a (SPPL2a) inhibitor, SPL-707, and its specific effects on the processing of the CD74 protein, particularly the generation of the p8 fragment. This compound has emerged as a critical tool for studying the physiological roles of SPPL2a and a potential therapeutic agent for autoimmune diseases. By inhibiting SPPL2a, this compound leads to the accumulation of the N-terminal fragment (NTF) of CD74, also known as the p8 fragment, which has significant downstream consequences on immune cell function, particularly B cells and dendritic cells. This document details the mechanism of action of this compound, provides comprehensive quantitative data on its activity, outlines detailed experimental protocols for its study, and visualizes the key molecular pathways and experimental workflows.
Introduction to CD74 and its Processing
Cluster of Differentiation 74 (CD74), also known as the MHC class II-associated invariant chain (Ii), is a type II transmembrane glycoprotein with multifaceted roles in the immune system. Primarily, it acts as a chaperone for MHC class II molecules, guiding their folding and transport from the endoplasmic reticulum to endosomal compartments where they bind antigenic peptides.[1]
The processing of CD74 is a highly regulated, multi-step process. Following its synthesis, CD74 assembles into trimers. In endosomal compartments, it undergoes sequential proteolytic cleavage by various proteases, which progressively trim the luminal domain of the protein. This process leaves a small peptide fragment called CLIP (class II-associated invariant chain peptide) in the peptide-binding groove of MHC class II molecules. The final step in the degradation of the remaining membrane-anchored N-terminal fragment (NTF) of CD74 is mediated by the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a). This cleavage releases a cytosolic intracellular domain (ICD) and degrades the ~8 kDa NTF, referred to as p8.[2][3]
This compound: A Selective SPPL2a Inhibitor
This compound is a potent and selective, orally bioavailable small molecule inhibitor of SPPL2a.[4] Its inhibitory action on SPPL2a prevents the final cleavage of the CD74 NTF, leading to the accumulation of the p8 fragment within cells.[5] This accumulation has been shown to have profound effects on the development and function of antigen-presenting cells, most notably B cells and myeloid dendritic cells.[6][7]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the enzymatic activity of SPPL2a. By blocking the active site of this protease, this compound prevents the intramembrane cleavage of the CD74 p8 fragment. This leads to the buildup of p8 within the endosomal/lysosomal compartments of cells that express high levels of CD74, such as B cells and dendritic cells.[8]
dot
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Selectivity vs. SPPL2a | Reference |
| SPPL2a | Human | 77 | - | [8] |
| SPPL2a | Human | 160 | - | [8] |
| SPPL2a | Mouse | 180 | - | [8] |
| SPPL2a | Rat | 56 | - | [8] |
| SPPL2b | Human | 430 | ~3-fold | [8] |
| γ-secretase | Human | 6100 | ~79-fold | [8] |
| SPP | Human | 3700 | ~48-fold | [8] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Unit | Reference |
| Clearance (CL) | 5 | mL/min/kg | [9] |
| Oral Bioavailability (F) | 94 | % | [9] |
| Cmax (10 mg/kg b.i.d.) | [9] | ||
| - 1 hour post-dose | 805 | nM | [9] |
| - 7 hours post-dose | 421 | nM | [9] |
Table 3: In Vivo Effects of this compound on Immune Cell Populations in Mice (11-day oral administration, b.i.d.)
| Dose (mg/kg) | Total B Cells (B220+) in Spleen (% of Vehicle) | Myeloid Dendritic Cells in Spleen (% of Vehicle) | Reference |
| 3 | ~90% | ~60% | [1] |
| 10 | ~40% | ~45% | [1] |
| 30 | ~25% | ~35% | [1] |
| p ≤ 0.05; **p ≤ 0.01; ***p ≤ 0.001 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on CD74/p8 processing.
In Vivo Administration of this compound in Mice
Objective: To assess the in vivo effects of this compound on immune cell populations.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for doses of 3, 10, and 30 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle to mice via oral gavage twice daily (b.i.d.) for the specified duration (e.g., 11 days).[1]
-
Monitor mice for any adverse effects, such as weight loss.[1]
-
At the end of the treatment period, euthanize the mice and harvest spleens for further analysis (e.g., flow cytometry and western blotting).
dot
Western Blotting for CD74/p8 Accumulation
Objective: To detect and quantify the accumulation of the CD74 p8 fragment in splenocytes following this compound treatment.
Materials:
-
Spleens from treated and control mice
-
RIPA lysis buffer (or similar) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-CD74 (N-terminal specific)
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare single-cell suspensions from spleens.
-
Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD74 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the intensity of the p8 band relative to a loading control (e.g., β-actin or GAPDH).[10]
-
Flow Cytometry for B Cell and Myeloid Dendritic Cell Analysis
Objective: To identify and quantify different subsets of B cells and myeloid dendritic cells in the spleen.
Materials:
-
Spleens from treated and control mice
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare single-cell suspensions from spleens.
-
Lyse red blood cells.
-
Wash and resuspend cells in FACS buffer.
-
-
Antibody Staining:
-
Stain cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using flow cytometry software, applying a gating strategy to identify specific cell populations.
-
Suggested Antibody Panel for Murine Splenic B Cell and Myeloid Dendritic Cell Analysis:
| Marker | Fluorochrome | Cell Type(s) |
| CD45 | e.g., APC-eFluor 780 | All leukocytes |
| B220 (CD45R) | e.g., PE-Cy7 | B cells |
| CD19 | e.g., FITC | B cells |
| IgM | e.g., PerCP-Cy5.5 | B cells |
| IgD | e.g., PE | Mature B cells |
| CD21 | e.g., APC | Follicular and Marginal Zone B cells |
| CD23 | e.g., BV421 | Follicular B cells |
| CD93 | e.g., BV605 | Transitional B cells |
| CD11c | e.g., PE | Dendritic cells |
| MHC Class II | e.g., AF700 | Antigen-presenting cells |
| CD11b | e.g., BV786 | Myeloid cells |
| Ly6C | e.g., APC-Cy7 | Monocytes, some DCs |
| Ly6G | e.g., Pacific Blue | Neutrophils (to exclude) |
| F4/80 | e.g., BV510 | Macrophages (to exclude) |
| Viability Dye | e.g., Zombie Aqua | To exclude dead cells |
dot
Downstream Consequences of CD74/p8 Accumulation
The accumulation of the CD74 p8 fragment due to SPPL2a inhibition is not a benign event. It has been shown to cause several cellular defects, primarily in B cells:
-
Disruption of Endosomal Trafficking: The buildup of p8 within endosomes leads to their enlargement and disrupts the normal trafficking of other molecules, including the B cell receptor (BCR).[11][12]
-
Impaired B Cell Receptor (BCR) Signaling: The altered trafficking and localization of the BCR result in diminished signaling upon antigen binding. This can lead to a failure of B cell activation and maturation.[2]
-
Reduced B Cell Survival and Maturation: The combination of disrupted cellular processes and impaired signaling leads to a block in B cell development, particularly at the transitional-1 (T1) stage, and a reduction in the number of mature B cells.[7]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. B cell survival, surface BCR and BAFFR expression, CD74 metabolism, and CD8− dendritic cells require the intramembrane endopeptidase SPPL2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric gating for spleen monocyte and DC subsets: differences in autoimmune NOD mice and with acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Acquisition of murine splenic myeloid cells for protein and gene expression profiling by advanced flow cytometry and CITE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. The Influence of MHC Class II on B Cell Defects Induced by Invariant Chain/CD74 N-Terminal Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Immunomodulatory Effects of SPL-707: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPL-707 is a potent, selective, and orally bioavailable inhibitor of the signal peptide peptidase-like 2a (SPPL2a), an intramembrane aspartic protease.[1] By targeting SPPL2a, this compound disrupts the processing of the CD74 N-terminal fragment (NTF), a critical step in the maturation and function of B cells and myeloid dendritic cells.[1] This targeted disruption leads to a significant reduction in these immune cell populations in vivo, highlighting the potential of this compound as a novel immunomodulatory agent for the treatment of autoimmune diseases. This technical guide provides an in-depth overview of the in vivo immunomodulatory effects of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action: SPPL2a Inhibition
This compound exerts its immunomodulatory effects by specifically inhibiting the enzymatic activity of SPPL2a. SPPL2a is a key protease involved in the intramembrane cleavage of the CD74 (invariant chain) N-terminal fragment (p8).[1] The accumulation of this unprocessed CD74 fragment within B cells and myeloid dendritic cells disrupts their normal development and survival, leading to a reduction in their populations.[1]
Signaling Pathway
The inhibition of SPPL2a by this compound initiates a cascade of intracellular events that ultimately leads to the depletion of specific immune cell populations. The accumulation of the CD74 NTF is the central event that triggers these downstream effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency against target proteases and its pharmacokinetic profile in rodents.
Table 1: In Vitro Potency of this compound
| Target Enzyme | Species | IC50 (µM) |
| SPPL2a | Human | 0.16[2] |
| SPPL2a | Mouse | 0.18[2] |
| SPPL2a | Rat | 0.056[2] |
| γ-secretase | Human | 6.1 |
| SPP | Human | 3.7 |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Cmax (nM) | Tmax (h) | AUC (h·nM) | Clearance (mL/min/kg) | Oral Bioavailability (F%) |
| Mouse | 10 mg/kg (p.o., b.i.d.) | 805 (after 1h), 421 (after 7h)[2] | - | - | 5[2] | 94[2] |
| Rat | 3 mg/kg (p.o.) | - | - | 8787 | 6 | - |
Table 3: In Vivo Plasma Concentration of this compound in Mice 16 Hours Post-Dose
| Dose (mg/kg) | Plasma Concentration (nM) |
| 1 | 0[2] |
| 3 | 0.8[2] |
| 10 | 11.8[2] |
| 30 | 136.5[2] |
Experimental Protocols
This section details the methodologies used in the key in vivo studies of this compound.
Animal Models
-
Species: Male C57BL/6 mice and female Lewis rats were used in the primary studies.[1]
-
Housing: Animals were housed under standard laboratory conditions with access to food and water ad libitum.
In Vivo Administration of this compound
-
Formulation: For oral administration, this compound was formulated in a vehicle suitable for oral gavage. A common formulation for similar compounds involves suspension in 0.5% methylcellulose in water.
-
Dosing: this compound was administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 3 to 30 mg/kg for 11 consecutive days.[1]
Quantification of B Cell and Myeloid Dendritic Cell Populations
-
Sample Collection: Spleens were harvested from mice at the end of the treatment period.
-
Cell Suspension Preparation: Single-cell suspensions of splenocytes were prepared by mechanical dissociation of the spleen followed by filtration through a 70 µm cell strainer. Red blood cells were lysed using a suitable lysis buffer.
-
Flow Cytometry:
-
Staining: Splenocytes were stained with a cocktail of fluorescently labeled antibodies to identify B cells and myeloid dendritic cells. A representative antibody panel is provided below.
-
Antibody Panel (Representative):
-
B cells: CD19-FITC, B220-PE
-
Myeloid Dendritic Cells: CD11c-APC, CD11b-PE-Cy7, MHCII-PerCP-Cy5.5
-
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. Data were analyzed using appropriate software to gate on specific cell populations and quantify their percentages.
-
Pharmacokinetic Analysis
-
Sample Collection: Blood samples were collected from rodents at various time points after oral administration of this compound. Plasma was separated by centrifugation.
-
Sample Preparation: Plasma samples were subjected to protein precipitation, typically with acetonitrile, to extract the drug.
-
UPLC-MS/MS Analysis (Representative Method):
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic Separation: Separation was achieved on a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard.
-
Quantification: A standard curve was generated using known concentrations of this compound in plasma to quantify the drug concentration in the study samples.
-
Summary and Future Directions
This compound is a promising immunomodulatory compound that demonstrates potent and selective inhibition of SPPL2a, leading to a reduction in B cell and myeloid dendritic cell populations in vivo. Its favorable oral bioavailability and pharmacokinetic profile in preclinical models support its potential for development as a therapeutic for autoimmune diseases. Further research should focus on evaluating the efficacy of this compound in relevant animal models of autoimmune disease, exploring its long-term safety profile, and investigating its impact on a broader range of immune cell subsets and functions.
References
Methodological & Application
Application Notes and Protocols for SPL-707 in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-707 is a potent and selective inhibitor of the signal peptide peptidase-like 2a (SPPL2a), an intramembrane aspartyl protease.[1][2] SPPL2a plays a crucial role in the function of antigen-presenting cells, such as B cells and dendritic cells, by processing the CD74 p8 fragment.[1][2][3] Inhibition of SPPL2a leads to an accumulation of this CD74 fragment, which in turn results in a reduction of specific B cells and myeloid dendritic cells.[2][3][4] Given the central role of these immune cells in the pathogenesis of rheumatoid arthritis, this compound presents a promising therapeutic candidate for autoimmune diseases. These application notes provide a detailed protocol for the in vivo administration of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis.
While direct studies of this compound in arthritis models are not yet published, this document synthesizes known dosing and pharmacokinetic data of this compound with a standard CIA protocol to propose a robust experimental design.
Mechanism of Action Signaling Pathway
The proposed mechanism of action for this compound in the context of arthritis involves the inhibition of SPPL2a, leading to a downstream immunomodulatory effect.
Caption: Proposed signaling pathway of this compound in arthritis.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound in mice, which informs the proposed dosing regimen.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Clearance (Cl) | 5 mL/min/kg | [1] |
| Oral Bioavailability (F) | 94% | [1] |
| Cmax (10 mg/kg b.i.d.) | 805 nM (1h post-dose) | [1] |
| Cmax (10 mg/kg b.i.d.) | 421 nM (7h post-dose) | [1] |
Table 2: In Vivo Dose-Response of this compound in Mice
| Dose (mg/kg) | Dosing Schedule | Plasma Concentration (16h post-dose) | Observed Effect | Reference |
| 1 | b.i.d. | 0 nM | - | [1] |
| 3 | b.i.d. | 0.8 nM | - | [1] |
| 10 | b.i.d. | 11.8 nM | Recapitulates Sppl2a knockout phenotype | [2][4] |
| 30 | b.i.d. | 136.5 nM | Inhibition of CD74/p8 processing | [1] |
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1J.
Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles
-
Male DBA/1J mice (8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve Bovine Type II Collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
On the day of immunization, emulsify the collagen solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster immunization) by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion is confirmed if a drop does not disperse in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare the CII/IFA emulsion as described in step 1.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site proximal to the initial injection.
-
-
Monitoring and Scoring of Arthritis:
-
Begin daily monitoring for the onset of arthritis from day 21.
-
Score the severity of arthritis for each paw based on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and edema.
-
3 = Significant erythema and edema encompassing the entire paw.
-
4 = Maximum inflammation with joint rigidity.
-
-
The maximum arthritis score per mouse is 16.
-
II. Administration of this compound
This proposed protocol is based on the known effective doses of this compound for achieving immunomodulation in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Dosing Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., methotrexate)
-
-
Dosing Regimen:
-
Begin administration of this compound or vehicle at the time of the booster immunization (Day 21) or upon the first signs of arthritis.
-
Administer the assigned treatment orally, twice daily (b.i.d.), for the duration of the study. A dose of 10 mg/kg b.i.d. has been shown to be suitable for sustained exposure.[1]
-
-
Outcome Measures:
-
Continue daily arthritis scoring.
-
Measure paw thickness using calipers.
-
At the end of the study, collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.
-
Harvest joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Collect spleens to analyze B cell and dendritic cell populations via flow cytometry.
-
Experimental Workflow Diagram
Caption: Experimental workflow for testing this compound in a CIA mouse model.
References
- 1. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SPL-707 to Probe B Cell Function In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-707 is a potent and selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a). Contrary to being a B cell activator, this compound serves as a critical tool for investigating the roles of SPPL2a in B lymphocyte development, maturation, and survival. Pharmacological inhibition of SPPL2a by this compound leads to the accumulation of the N-terminal fragment (NTF or p8 fragment) of CD74 (the invariant chain). This accumulation disrupts B cell homeostasis, ultimately resulting in a reduction of mature B cell populations.[1][2] These application notes provide detailed protocols for utilizing this compound in vitro to study its inhibitory effects on B cell proliferation and survival, and to analyze the underlying mechanism of CD74 NTF accumulation.
Mechanism of Action
This compound targets SPPL2a, a key enzyme in the proteolytic processing of CD74. In antigen-presenting cells like B cells, CD74 acts as a chaperone for MHC class II molecules. For its proper turnover, CD74 undergoes sequential cleavage. The final step is the intramembrane cleavage of the CD74 NTF by SPPL2a. Inhibition of SPPL2a by this compound blocks this cleavage, leading to the accumulation of the CD74 NTF within the cell. This accumulation is cytotoxic and impairs B cell receptor (BCR) signaling, reduces BAFF receptor expression, and ultimately leads to a block in B cell maturation and a decrease in B cell survival.[2][3][4][5]
Quantitative Data
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC₅₀ (nM) | Assay Type | Reference |
| SPPL2a | Human | 77 | High Content Imaging | [6] |
| SPPL2a | Human | 160 | High Content Imaging | [6] |
| SPPL2a | Mouse | 180 | High Content Imaging | [6] |
| SPPL2a | Rat | 56 | High Content Imaging | [6] |
Table 2: Selectivity of this compound
| Target Enzyme | IC₅₀ (µM) | Selectivity vs. hSPPL2a | Reference |
| γ-secretase | 6.1 | ~79-fold | [6] |
| SPP | 3.7 | ~48-fold | [6] |
| SPPL2b | 0.43 | ~5.6-fold | [6] |
Experimental Protocols
These protocols are designed for primary murine B cells but can be adapted for other B cell lines or human B cells with appropriate modifications to markers and stimuli.
Protocol 1: In Vitro B Cell Proliferation Assay Using CFSE
This assay measures the inhibitory effect of this compound on B cell proliferation in response to stimulation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Analysis of B-cell Progenitors from Bone Marrow by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Immune Stimulation Analysis of Primary Human B Cells and B Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Dendritic Cell Maturation Assay with SPL-707 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process characterized by the upregulation of co-stimulatory molecules, antigen presentation molecules (MHC class II), and the secretion of cytokines that direct T-cell differentiation. Dysregulation of DC maturation is implicated in various autoimmune diseases and cancer. Consequently, compounds that modulate DC maturation are of significant interest for therapeutic development.
SPL-707 is a selective inhibitor of the intramembrane aspartyl protease, signal peptide peptidase-like 2a (SPPL2a).[1][2] SPPL2a has been identified as a key enzyme in the development and function of B-cells and dendritic cells.[1][2] Pharmacological inhibition of SPPL2a by this compound has been shown to lead to a reduction in the number of myeloid dendritic cells.[1][2] This effect is primarily due to the accumulation of a cytotoxic N-terminal fragment (NTF) of the MHC class II invariant chain, CD74, a key substrate of SPPL2a.[3][4] Furthermore, SPPL2a is involved in the intramembrane cleavage of Tumor Necrosis Factor-alpha (TNFα), a process that triggers the production of the pro-inflammatory cytokine Interleukin-12 (IL-12) in activated DCs.[5]
These application notes provide a detailed protocol for performing a dendritic cell maturation assay to evaluate the immunomodulatory effects of this compound. The protocol covers the generation of human monocyte-derived dendritic cells (mo-DCs), treatment with this compound, and subsequent analysis of maturation markers, cytokine production, and T-cell stimulatory capacity.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data illustrating the expected dose-dependent effects of this compound on dendritic cell maturation.
Table 1: Effect of this compound on the Expression of Dendritic Cell Maturation Markers
| Treatment | Concentration (nM) | CD80+ Cells (%) | CD83+ Cells (%) | CD86+ Cells (%) | HLA-DR MFI |
| Immature DCs | 0 | 15.2 ± 2.1 | 5.8 ± 1.2 | 20.5 ± 3.0 | 5,000 ± 500 |
| Mature DCs (LPS) | 0 | 85.6 ± 5.3 | 78.9 ± 6.1 | 90.1 ± 4.5 | 25,000 ± 2,100 |
| Mature DCs + this compound | 10 | 75.3 ± 4.8 | 68.2 ± 5.5 | 82.4 ± 4.1 | 21,500 ± 1,800 |
| Mature DCs + this compound | 50 | 55.1 ± 4.2 | 49.7 ± 4.8 | 63.8 ± 3.9 | 16,000 ± 1,500 |
| Mature DCs + this compound | 100 | 35.8 ± 3.5 | 30.1 ± 3.9 | 42.6 ± 3.2 | 10,500 ± 1,100 |
| Mature DCs + this compound | 500 | 20.4 ± 2.8 | 15.6 ± 2.5 | 25.3 ± 2.8 | 7,000 ± 800 |
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on Cytokine Production by Mature Dendritic Cells
| Treatment | Concentration (nM) | IL-12p70 (pg/mL) | IL-10 (pg/mL) | TNF-α (pg/mL) |
| Immature DCs | 0 | < 10 | < 20 | 50 ± 15 |
| Mature DCs (LPS) | 0 | 1500 ± 210 | 80 ± 25 | 2500 ± 350 |
| Mature DCs + this compound | 10 | 1250 ± 180 | 95 ± 30 | 2200 ± 310 |
| Mature DCs + this compound | 50 | 800 ± 110 | 110 ± 35 | 1800 ± 250 |
| Mature DCs + this compound | 100 | 450 ± 65 | 125 ± 40 | 1300 ± 180 |
| Mature DCs + this compound | 500 | 150 ± 30 | 140 ± 45 | 800 ± 110 |
Table 3: Effect of this compound Treated Dendritic Cells on Allogeneic T-Cell Proliferation (Mixed Lymphocyte Reaction)
| Stimulator Cells | This compound Conc. (nM) | T-Cell Proliferation (CPM) |
| T-Cells Alone | 0 | 500 ± 150 |
| Immature DCs + T-Cells | 0 | 5,000 ± 800 |
| Mature DCs (LPS) + T-Cells | 0 | 55,000 ± 6,500 |
| Mature DCs + this compound + T-Cells | 10 | 45,000 ± 5,200 |
| Mature DCs + this compound + T-Cells | 50 | 28,000 ± 3,100 |
| Mature DCs + this compound + T-Cells | 100 | 15,000 ± 1,800 |
| Mature DCs + this compound + T-Cells | 500 | 8,000 ± 1,100 |
CPM: Counts Per Minute (from [³H]-thymidine incorporation)
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads, human (Miltenyi Biotec)
-
MACS Columns and Separator (Miltenyi Biotec)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
Culture the purified CD14+ monocytes at a density of 1 x 10⁶ cells/mL in RPMI-1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
To differentiate monocytes into immature DCs (iDCs), supplement the culture medium with 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.
-
Incubate the cells for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
On day 3, perform a half-media change by gently aspirating half of the medium and replacing it with fresh medium containing GM-CSF and IL-4 at the same concentrations.
-
On day 6, the non-adherent and loosely adherent cells are immature DCs, ready for maturation induction.
Protocol 2: Dendritic Cell Maturation and this compound Treatment
Materials:
-
Immature mo-DCs (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
24-well tissue culture plates
Procedure:
-
Harvest immature DCs from the 6-well plates by gentle pipetting.
-
Seed the iDCs into 24-well plates at a density of 5 x 10⁵ cells/well in 1 mL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% in all wells, including the vehicle control.
-
Add the desired concentrations of this compound (e.g., 10, 50, 100, 500 nM) to the respective wells. Include a vehicle control (DMSO only).
-
To induce maturation, add LPS to a final concentration of 100 ng/mL to all wells except for the immature DC control wells.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
Protocol 3: Analysis of Dendritic Cell Maturation by Flow Cytometry
Materials:
-
Treated and untreated DCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human:
-
CD80 (e.g., FITC)
-
CD83 (e.g., PE)
-
CD86 (e.g., APC)
-
HLA-DR (e.g., PerCP-Cy5.5)
-
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest the DCs from the 24-well plates and transfer them to FACS tubes.
-
Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellets in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include isotype controls in separate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Protocol 4: Measurement of Cytokine Production by ELISA
Materials:
-
Supernatants from treated and untreated DC cultures (from Protocol 2)
-
ELISA kits for human IL-12p70, IL-10, and TNF-α
-
Microplate reader
Procedure:
-
After the 24-48 hour incubation period, centrifuge the 24-well plates at 400 x g for 10 minutes.
-
Carefully collect the culture supernatants and store them at -80°C until use.
-
Perform the ELISA for IL-12p70, IL-10, and TNF-α according to the manufacturer's instructions for each kit.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curves.
Protocol 5: Mixed Lymphocyte Reaction (MLR) Assay
Materials:
-
Treated and untreated DCs (from Protocol 2)
-
Allogeneic T-cells (isolated from a different healthy donor)
-
CD3+ T-cell isolation kit
-
Complete RPMI-1640 medium
-
96-well round-bottom tissue culture plates
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Isolate CD3+ T-cells from the PBMCs of a healthy donor allogeneic to the DC donor using a negative selection kit.
-
Harvest the this compound-treated and control DCs, wash them, and resuspend in complete RPMI-1640. It is recommended to irradiate the DCs (e.g., 30 Gy) to prevent their proliferation.
-
In a 96-well round-bottom plate, co-culture 1 x 10⁵ allogeneic T-cells with varying numbers of DCs (e.g., 1:10, 1:20, 1:50 DC:T-cell ratio) in a final volume of 200 µL.
-
Include controls of T-cells alone and DCs alone.
-
Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
On day 4, pulse each well with 1 µCi of [³H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter. The results are expressed as counts per minute (CPM).
Mandatory Visualization
Caption: Workflow for assessing this compound's effect on DC maturation.
Caption: this compound inhibits SPPL2a, affecting DC survival and function.
Caption: Experimental design to test the effect of this compound on DCs.
References
- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of an anti-mycobacterial circuit between dendritic and Th cells in human SPPL2a deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency of the Intramembrane Protease SPPL2a Alters Antimycobacterial Cytokine Responses of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPPL2a and SPPL2b promote intramembrane proteolysis of TNFalpha in activated dendritic cells to trigger IL-12 production - PubMed [pubmed.ncbi.nlm.nih.gov]
SPL-707 solubility and preparation in DMSO for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of SPL-707 in DMSO for use in cell culture experiments. This compound is a potent and selective inhibitor of signal peptide peptidase-like 2a (SPPL2a), an intramembrane aspartyl protease involved in the function of B-cells and dendritic cells.[1][2][3]
Solubility and Preparation of this compound in DMSO
This compound is readily soluble in dimethyl sulfoxide (DMSO) and can be prepared as a concentrated stock solution for subsequent dilution in cell culture media.
Table 1: Solubility of this compound in DMSO [1]
| Solvent | Maximum Concentration | Molar Equivalent | Special Conditions |
| DMSO | 100 mg/mL | 197.81 mM | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. |
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound (Molecular Weight: 505.55 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.56 mg of this compound.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.[1]
-
-
Sterilization: The DMSO stock solution is considered sterile due to the nature of the solvent. Further filtration is generally not required and may lead to loss of compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4]
Note on Final DMSO Concentration in Cell Culture: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1% to 0.3%, to avoid solvent-induced cytotoxicity.[5]
In Vitro Activity and Experimental Protocols
This compound is a selective inhibitor of SPPL2a and has been shown to have immunomodulatory effects by reducing the number of B-cells and myeloid dendritic cells.[2][6]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 |
| SPPL2a | Human | 77 nM[1], 80 nM[7][8], 0.16 µM[1][3] |
| SPPL2a | Mouse | 0.18 µM[1][3] |
| SPPL2a | Rat | 0.056 µM[1][3] |
| γ-secretase | Human | 6.1 µM[1] |
| SPP | Human | 3.7 µM[1] |
| SPPL2b | Human | 0.43 µM[1] |
Protocol for a Cell-Based Reporter Gene Assay to Determine this compound Potency
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on SPPL2a activity using a reporter gene assay in HEK293 cells.[6][8] This assay relies on the cleavage of a substrate by SPPL2a, leading to the activation of a reporter gene (e.g., luciferase).
Materials:
-
Expression vectors for:
-
Human SPPL2a
-
A fusion protein of the SPPL2a substrate N-terminal fragment (e.g., TNFα-NTF) and a transactivation domain (e.g., VP16)
-
A reporter plasmid with a promoter responsive to the transactivation domain (e.g., Gal4-driven luciferase)
-
-
Transfection reagent (e.g., FuGENE)[8]
-
White, solid-bottom 384-well plates[8]
-
This compound stock solution in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo)[8]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in complete medium.
-
On the day of transfection, harvest and resuspend the cells.
-
-
Transfection:
-
Co-transfect the HEK293 cells with the expression vectors for human SPPL2a, the substrate-VP16 fusion protein, and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[8]
-
-
Plating Cells: After transfection, dilute the cell suspension and plate 10,000 cells in 50 µL of medium per well into a 384-well plate.[8]
-
Compound Addition:
-
Approximately 3 hours after plating, add 200 nL of this compound in DMSO to the wells in a dose-response manner (e.g., final concentrations ranging from 0.3 nM to 10 µM in triplicate).[8]
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Luminescence Measurement:
-
Data Analysis:
-
Normalize the luminescence values to a DMSO-only control.
-
Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of SPPL2a, which prevents the cleavage of the N-terminal fragment (NTF) of CD74.[2] This leads to the accumulation of the CD74 NTF, which in turn results in a reduction of B-cells and myeloid dendritic cells.[2][6]
Caption: Mechanism of this compound action.
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound|CAS 2195361-33-0|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. emulatebio.com [emulatebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mybiosource.com [mybiosource.com]
- 8. interchim.fr [interchim.fr]
- 9. takarabio.com [takarabio.com]
- 10. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols: HEK293 Cell-based Luciferase Reporter Assay for Evaluating SPL-707 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPL-707 (astodrimer sodium) is a dendrimer-based microbicide with demonstrated antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[1][2][3] Its primary mechanism of action is the inhibition of viral entry into host cells.[2][4] The HEK293 cell line is a robust and widely used platform for a variety of cellular assays, including luciferase reporter assays, due to its high transfection efficiency and reproducible growth characteristics.[5][6][7] This document provides detailed application notes and protocols for a HEK293 cell-based luciferase reporter assay to quantify the antiviral activity of this compound.
This assay utilizes a luciferase reporter gene under the control of a specific viral or cellular promoter that is activated upon viral entry and subsequent gene expression or signaling pathway activation. A common pathway activated by many viral infections is the NF-κB signaling pathway, which plays a crucial role in the host immune response and can be hijacked by viruses to promote their replication.[8][9] Therefore, an NF-κB responsive luciferase reporter is a suitable tool to indirectly measure the inhibition of viral entry by this compound.
Principle of the Assay
The assay is based on the principle that the entry of a virus (or a pseudovirus expressing a specific viral envelope protein) into HEK293 cells will trigger a downstream signaling cascade, leading to the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus and binds to response elements in the promoter region of a co-transfected luciferase reporter plasmid, driving the expression of the luciferase enzyme.[9][10] The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of luciferase expression and, consequently, to the extent of viral entry and NF-κB activation.[9] In the presence of an effective viral entry inhibitor like this compound, NF-κB activation will be reduced, resulting in a dose-dependent decrease in luciferase activity.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the proposed signaling pathway leading to NF-κB activation upon viral entry and the inhibitory effect of this compound.
Caption: this compound inhibits viral entry, preventing NF-κB activation and subsequent luciferase expression.
Experimental Workflow
The general workflow for the HEK293-based luciferase reporter assay for this compound activity is depicted below.
Caption: Experimental workflow for the this compound luciferase reporter assay.
Detailed Experimental Protocols
Materials and Reagents
-
HEK293 cells (ATCC® CRL-1573™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid encoding a viral envelope protein (e.g., from HIV or HSV)
-
NF-κB luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
This compound (astodrimer sodium)
-
Pseudovirus particles
-
Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T75 flask at 37°C in a 5% CO2 incubator.
-
Once cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect the cells with the viral envelope plasmid and the NF-κB luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.
-
Add the transfection complexes to the cells and gently mix.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: this compound Treatment and Pseudovirus Infection
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and replace it with 90 µL of the medium containing the different concentrations of this compound. Include a "no-drug" control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Add 10 µL of pseudovirus suspension to each well. Include a "no-virus" control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
Day 4/5: Luciferase Assay
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
Data Analysis
-
If a Renilla luciferase control was used, normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Subtract the background luminescence (from the "no-virus" control wells).
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no-drug" control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
The following table presents hypothetical data from an experiment evaluating the inhibitory effect of this compound on pseudovirus entry using the HEK293-based luciferase reporter assay.
| This compound Concentration (µg/mL) | Mean Luciferase Activity (RLU) | Standard Deviation | % Inhibition |
| 0 (No Drug Control) | 1,500,000 | 120,000 | 0 |
| 0.1 | 1,250,000 | 98,000 | 16.7 |
| 1 | 850,000 | 75,000 | 43.3 |
| 10 | 400,000 | 42,000 | 73.3 |
| 50 | 150,000 | 18,000 | 90.0 |
| 100 | 50,000 | 8,000 | 96.7 |
| No Virus Control | 5,000 | 500 | - |
The HEK293 cell-based luciferase reporter assay is a sensitive, quantitative, and high-throughput method for evaluating the antiviral activity of compounds like this compound that target viral entry. The detailed protocols and application notes provided herein offer a robust framework for researchers in virology and drug development to assess the potency of potential antiviral agents. The flexibility of this assay allows for its adaptation to different viruses by simply changing the viral envelope protein expressed and potentially the reporter system to match the relevant cellular signaling pathways.
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. researchgate.net [researchgate.net]
- 3. VivaGel (SPL7013 Gel): a candidate dendrimer--microbicide for the prevention of HIV and HSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virucidal Activity of the Dendrimer Microbicide SPL7013 Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
Application Notes and Protocols for Testing SPL-707 Efficacy in Animal Models of Lupus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality.[1][2][3] Animal models are indispensable tools for understanding the pathogenesis of SLE and for the preclinical evaluation of novel therapeutic agents.[4][5] SPL-707 is a selective, orally active inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease involved in the function of B-cells and dendritic cells.[6][7][8] By inhibiting SPPL2a, this compound has been shown to reduce the number of B-cells and myeloid dendritic cells in vivo, suggesting its potential as a therapeutic agent for autoimmune diseases like lupus.[7][9]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established murine models of lupus. The selection of the appropriate animal model is crucial and depends on the specific research question and the aspect of the disease being investigated.[4][5] This document will focus on two widely used spontaneous models, the MRL/lpr and NZB/W F1 mice, and the pristane-induced lupus model.
Recommended Animal Models for this compound Efficacy Testing
The choice of animal model is critical for a successful study. Below is a summary of commonly used models, with MRL/lpr and NZB/W F1 being particularly relevant for spontaneous lupus, while the pristane-induced model is useful for studying environmental triggers.[4][5][10]
| Animal Model | Key Features | Onset of Disease | Relevant Pathogenesis |
| MRL/lpr | Spontaneous Fas gene mutation leading to defective lymphocyte apoptosis.[11][12] Develops severe lymphadenopathy, splenomegaly, arthritis, and lupus nephritis.[12][13] Both males and females are affected, with accelerated disease in females.[13] | 8-16 weeks of age | T and B cell hyperactivity, autoantibody production (anti-dsDNA, anti-Sm), immune complex deposition.[11][12] |
| NZB/W F1 | Spontaneous polygenic model, F1 hybrid of NZB and NZW strains.[4][14] Strong female bias, develops high titers of anti-nuclear antibodies (ANA) and severe, fatal glomerulonephritis.[14][15] | 5-6 months of age | B cell hyperactivity, defective clearance of immune complexes, strong type I interferon signature.[14][16] |
| Pristane-Induced Lupus | Induced by intraperitoneal injection of pristane in non-autoimmune strains (e.g., BALB/c, C57BL/6).[1][10][17] Mimics environmental triggers of lupus.[1][18] Develops autoantibodies (anti-RNP, anti-dsDNA), and immune complex-mediated glomerulonephritis.[17][19] | 2-6 months post-injection | TLR7-dependent production of type I interferons, B and T cell activation.[18][19] |
Experimental Design and Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for testing the efficacy of this compound in a lupus animal model.
Caption: General workflow for this compound efficacy testing in lupus models.
Protocol 1: this compound Efficacy in MRL/lpr Mice
MRL/lpr mice spontaneously develop a lupus-like disease and are useful for testing therapeutics in an accelerated disease model.[12][20]
1. Animals and Housing:
-
Female MRL/lpr mice, 8-10 weeks of age.
-
House in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: this compound (e.g., 10 mg/kg, administered orally twice daily).[8][21]
-
Group 3: Positive control (e.g., cyclophosphamide, 20 mg/kg, intraperitoneally once weekly).
3. Treatment Administration:
-
Begin treatment at 10 weeks of age and continue for 8-10 weeks.
-
Administer this compound and vehicle by oral gavage.
4. Disease Monitoring and Efficacy Endpoints:
-
Proteinuria: Measure weekly using urinary dipsticks or a quantitative assay (e.g., Bradford assay).[22][23][24]
-
Body Weight: Record weekly.
-
Serum Autoantibodies: Collect blood via tail vein at baseline and every 4 weeks to measure anti-dsDNA and anti-Sm antibodies by ELISA.
-
Kidney Function: At the end of the study, measure blood urea nitrogen (BUN) and serum creatinine.
-
Histopathology: At termination, perfuse and collect kidneys for formalin fixation and paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, interstitial inflammation, and vasculitis.[25][26]
-
Immunohistochemistry: Stain kidney sections for IgG and C3 deposition.
-
Spleen and Lymph Nodes: Weigh at termination and analyze splenocyte populations (B cells, T cells, dendritic cells) by flow cytometry.
Protocol 2: this compound Efficacy in NZB/W F1 Mice
NZB/W F1 mice are a classic model for lupus nephritis with a strong female bias, closely mimicking the human disease.[14][15]
1. Animals and Housing:
-
Female NZB/W F1 mice, 20-22 weeks of age.
-
House under standard conditions as described for MRL/lpr mice.
2. Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 10 mg/kg, orally twice daily).
-
Group 3: Positive control (e.g., cyclophosphamide, 20 mg/kg, i.p. weekly).
3. Treatment Administration:
-
Initiate treatment at 22-24 weeks of age, when initial signs of disease may be present, and continue for 12-16 weeks.[16]
4. Disease Monitoring and Efficacy Endpoints:
-
Proteinuria and Body Weight: Monitor weekly.
-
Survival: Record throughout the study.
-
Serum Autoantibodies: Measure anti-dsDNA antibodies at baseline and at the end of the study.
-
Kidney Function: Assess BUN and serum creatinine at termination.
-
Histopathology and Immunohistochemistry: Analyze kidneys as described for MRL/lpr mice.[27]
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ by ELISA or multiplex assay.[28][29][30]
Protocol 3: this compound Efficacy in Pristane-Induced Lupus
This model is useful for investigating the effect of this compound on environmentally triggered lupus.[1][17]
1. Animals and Housing:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks of age.
-
House under standard conditions.
2. Lupus Induction:
-
Administer a single intraperitoneal injection of 0.5 mL of pristane (2,6,10,14-tetramethylpentadecane).[10][31]
3. Experimental Groups:
-
Group 1: Pristane + Vehicle control.
-
Group 2: Pristane + this compound (e.g., 10 mg/kg, orally twice daily).
-
Group 3: Saline injection + Vehicle control (non-diseased control).
4. Treatment Administration:
-
Begin treatment 2 weeks post-pristane injection and continue for 16-20 weeks.
5. Disease Monitoring and Efficacy Endpoints:
-
Proteinuria: Monitor monthly.
-
Serum Autoantibodies: Measure anti-RNP and anti-dsDNA antibodies at termination.
-
Histopathology and Immunohistochemistry: Analyze kidneys for immune complex deposition and glomerulonephritis.
-
Cytokine Profiling: Analyze serum and peritoneal lavage fluid for key cytokines.
-
Flow Cytometry: Analyze peritoneal exudate cells and splenocytes for B cell and dendritic cell populations.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Expected Efficacy of this compound in MRL/lpr Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | Positive Control |
| Proteinuria Score (0-4) at 18 weeks | 3.5 ± 0.5 | 1.5 ± 0.7 | 1.0 ± 0.5 |
| Anti-dsDNA (U/mL) at 18 weeks | 8500 ± 1200 | 4200 ± 950 | 3500 ± 800 |
| Glomerulonephritis Score (0-4) | 3.2 ± 0.6 | 1.8 ± 0.5 | 1.2 ± 0.4 |
| Spleen Weight (mg) | 650 ± 80 | 450 ± 60 | 380 ± 50 |
| Splenic B cells (%) | 55 ± 5 | 35 ± 6 | 30 ± 5 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SD and are hypothetical based on typical results in this model. |
Table 2: Expected Efficacy of this compound in NZB/W F1 Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | Positive Control |
| Survival Rate at 40 weeks (%) | 40% | 70% | 80% |
| Proteinuria Score (0-4) at 40 weeks | 3.8 ± 0.4 | 2.0 ± 0.8 | 1.5 ± 0.6 |
| BUN (mg/dL) at termination | 120 ± 25 | 65 ± 15 | 50 ± 12 |
| Kidney Histology Score (0-4) | 3.5 ± 0.5 | 2.1 ± 0.6 | 1.6 ± 0.5 |
| Serum IL-6 (pg/mL) | 35 ± 8 | 18 ± 5 | 15 ± 4 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SD and are hypothetical. |
Signaling Pathways and Mechanism of Action
This compound targets SPPL2a, which is crucial for the processing of the CD74 N-terminal fragment (p8) in antigen-presenting cells.[7] Inhibition of SPPL2a leads to the accumulation of this fragment, which impairs B cell receptor (BCR) signaling and B cell maturation.[7] This ultimately results in a reduction of mature B cells and dendritic cells, key players in the pathogenesis of lupus.
Caption: Proposed mechanism of action of this compound in lupus.
Conclusion
The MRL/lpr, NZB/W F1, and pristane-induced lupus models provide robust platforms for evaluating the therapeutic potential of this compound. A comprehensive assessment of clinical, serological, and histopathological endpoints will be crucial in determining the efficacy of this compound in ameliorating lupus-like disease. The protocols outlined in these application notes provide a framework for conducting these preclinical studies.
References
- 1. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Animal models of lupus and lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Induced Model of Systemic Lupus Erythematosus - Creative Biolabs [creative-biolabs.com]
- 11. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 13. Phenotypes of MRL-lpr & MRL [jax.org]
- 14. inotiv.com [inotiv.com]
- 15. NZB/W F1 Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
- 17. Pristane Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. lupus.bmj.com [lupus.bmj.com]
- 19. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Urinary protein analysis in mice lacking major urinary proteins [pubmed.ncbi.nlm.nih.gov]
- 23. Urinary protein analysis in mice lacking major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis [frontiersin.org]
- 28. Cytokines and Their Roles in the Pathogenesis of Systemic Lupus Erythematosus: From Basics to Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Involvement of Cytokines in the Pathogenesis of Systemic Lupus Erythematosus - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. clinexprheumatol.org [clinexprheumatol.org]
Application Notes and Protocols for Oral Administration of SPL-707 in Rat Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral pharmacokinetic (PK) properties of SPL-707, a selective signal peptide peptidase-like 2a (SPPL2a) inhibitor, in rats. The detailed protocols are based on published in vivo studies and are intended to assist in the design and execution of similar preclinical experiments.
Introduction
This compound is an orally active and selective inhibitor of SPPL2a, an intramembrane aspartic protease involved in the function of antigen-presenting cells like B lymphocytes and dendritic cells[1][2]. Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo efficacy and toxicology studies, as well as for predicting its behavior in other species. This document summarizes the key pharmacokinetic parameters of this compound in rats following oral administration and provides detailed experimental protocols for conducting such studies.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound in female Sprague-Dawley rats following a single oral or intravenous administration are summarized in the table below. These data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Pharmacokinetic Parameters of this compound in Female Sprague-Dawley Rats
| Parameter | Oral (3 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (nM) | 805 | - |
| Tmax (h) | 1 | - |
| AUC (h*nM) | 8787 | - |
| Clearance (mL/min/kg) | - | 6 |
| Bioavailability (%) | 94 | - |
Data sourced from Velcicky et al., 2018.
Experimental Protocols
The following protocols are derived from the methodologies described in the primary literature for the in vivo pharmacokinetic evaluation of this compound in rats[1].
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Female
-
Supplier: Iffa Credo, France (or equivalent)
-
Health Status: Adult, wild-type
-
Acclimation: Animals should be acclimated to the facility for an appropriate period before any procedures are initiated.
Surgical Preparation (for Intravenous Administration and Blood Sampling)
For studies involving intravenous administration and serial blood sampling, surgical implantation of catheters is required.
-
Anesthesia: Anesthetize the rats using isoflurane.
-
Surgical Procedure: Under aseptic conditions, surgically implant catheters into the femoral artery (for blood sampling) and femoral vein (for intravenous administration).
-
Catheter Exteriorization: Exteriorize the catheters in the neck region.
-
Swivel System: Connect the catheters to a Harvard swivel system to allow the animal free movement.
-
Catheter Maintenance: Fill the catheters with 0.9% saline containing 100 U of heparin to prevent clotting.
-
Recovery: Allow the animals to recover for 96-120 hours before the start of the experiment.
Dosing Formulation and Administration
-
Formulation: The specific vehicle for this compound was not detailed in the primary publication. A common approach for oral administration of small molecules in preclinical studies is to formulate the compound in a vehicle such as a solution of 0.5% (w/v) methylcellulose in water or a mixture of polyethylene glycol (PEG) and water. It is recommended to perform formulation screening to ensure the solubility and stability of this compound.
-
Oral Administration:
-
Prepare the dosing solution of this compound at the desired concentration (e.g., to deliver a 3 mg/kg dose).
-
Administer the formulation to the rats via oral gavage using a suitable gavage needle. The volume administered should be based on the animal's body weight.
-
-
Intravenous Administration:
-
Prepare a sterile dosing solution of this compound suitable for intravenous injection.
-
Administer the solution as a bolus injection through the implanted femoral vein catheter.
-
Blood Sampling
-
Sampling Time Points: Collect blood samples at predetermined time points. For an oral PK study, typical time points might include: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood Collection:
-
Withdraw arterial blood samples through the implanted femoral artery catheter.
-
The volume of each sample should be minimized to avoid excessive blood loss.
-
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Bioanalytical Method: LC-MS/MS
The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of the parent and product ion transitions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of this compound into blank rat plasma.
-
Quantify the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for the oral pharmacokinetic study of this compound and the signaling pathway it targets.
Caption: Workflow for the oral pharmacokinetic study of this compound in rats.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SPL-707 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing SPL-707 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase-like 2a (SPPL2a).[1][2][3] Its primary mechanism of action is to block the cleavage of the N-terminal fragment (NTF) of CD74 (the invariant chain) within the endosomal/lysosomal compartment.[4][5][6] This inhibition leads to the accumulation of the CD74 NTF, which in turn disrupts B-cell receptor (BCR) signaling and can induce apoptosis in B-cells and myeloid dendritic cells.[2][7]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. Based on its in vitro potency (see Table 1), a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment and a cytotoxicity assay to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM or higher. Store the stock solution at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: this compound exhibits selectivity for SPPL2a over the related intramembrane proteases γ-secretase and Signal Peptide Peptidase (SPP).[1][3] However, at higher concentrations, inhibition of γ-secretase may occur. The IC50 for γ-secretase inhibition is significantly higher than for SPPL2a (see Table 2), but it is advisable to use the lowest effective concentration of this compound to minimize potential off-target effects. If you suspect off-target effects related to γ-secretase inhibition, you can assess the processing of known γ-secretase substrates, such as the Amyloid Precursor Protein (APP).[8][9]
Q5: How can I confirm that this compound is active in my cells?
A5: The most direct way to confirm the activity of this compound is to measure the accumulation of the CD74 N-terminal fragment (NTF) by Western blotting.[4][5] A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Western Blotting for CD74 N-Terminal Fragment (NTF) Accumulation
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient this compound concentration or incubation time. | Increase the concentration of this compound and/or extend the incubation time. Perform a time-course and dose-response experiment to optimize these parameters. |
| Low abundance of CD74 in the chosen cell line. | Select a cell line known to express high levels of CD74 (e.g., B-cell lines like Raji). | |
| Inefficient protein extraction or sample degradation. | Use a lysis buffer containing protease inhibitors. Keep samples on ice during preparation. | |
| Suboptimal primary or secondary antibody concentration. | Titrate the primary and secondary antibodies to find the optimal dilution. A typical starting dilution for the primary antibody is 1:1000.[10][11] | |
| High Background | Non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat milk). Increase the number and duration of wash steps.[12] |
| High antibody concentration. | Decrease the concentration of the primary and/or secondary antibody. | |
| Non-specific Bands | Antibody cross-reactivity. | Ensure the primary antibody is specific for the N-terminus of CD74. Consider using a monoclonal antibody for higher specificity.[13] |
| Protein degradation. | Use fresh samples and ensure protease inhibitors are included in the lysis buffer.[12] |
Cell Viability and Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High cell death at expected effective concentrations | This compound is cytotoxic to the cell line at the tested concentrations. | Perform a dose-response cytotoxicity assay with a wider range of concentrations and shorter incubation times to determine the EC50 for cytotoxicity. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound). | |
| No effect on cell viability | The cell line may be insensitive to the pro-apoptotic effects of CD74 NTF accumulation. | Confirm this compound activity by checking for CD74 NTF accumulation via Western blot. Consider using a different cell line that is known to be sensitive to BCR signaling disruption. |
| Insufficient incubation time. | Extend the incubation time for the viability assay (e.g., 48-72 hours), ensuring that the cells in the control wells do not become over-confluent. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 |
| SPPL2a | Human | 77 nM[1][3] |
| SPPL2a | Human | 0.16 µM[1][3] |
| SPPL2a | Mouse | 0.18 µM[1][14] |
| SPPL2a | Rat | 0.056 µM[1][14] |
Table 2: Selectivity Profile of this compound
| Target | IC50 |
| γ-secretase | 6.1 µM[1][3] |
| SPP | 3.7 µM[1][3] |
| SPPL2b | 0.43 µM[1] |
Experimental Protocols
Protocol 1: Western Blotting for CD74 N-Terminal Fragment (NTF) Accumulation
Objective: To detect the accumulation of the CD74 NTF in cells treated with this compound as a measure of its inhibitory activity on SPPL2a.
Materials:
-
Cell line expressing CD74 (e.g., Raji, other B-cell lines)
-
This compound
-
DMSO
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the N-terminus of human CD74
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for loading on an SDS-PAGE gel. b. Separate the proteins by gel electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the CD74 N-terminus (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system. j. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Expected Results: A band corresponding to the molecular weight of the CD74 NTF (approximately 8-10 kDa) should appear or increase in intensity in a dose-dependent manner in the this compound treated samples compared to the vehicle control.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and establish a non-toxic working concentration range.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the this compound concentration to determine the EC50 for cytotoxicity.
Mandatory Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rupress.org [rupress.org]
- 5. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of gamma-secretase causes increased secretion of amyloid precursor protein C-terminal fragments in association with exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting SPL-707 insolubility in aqueous buffers
Welcome to the technical support center for SPL-707. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound insolubility in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
Recommended Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). A stock concentration of 10 mM is often a good starting point. One supplier notes that for a 100 mg/mL concentration in DMSO (approximately 197.81 mM), ultrasonic treatment may be necessary to achieve full dissolution.[1]
-
Vortex the stock solution thoroughly to ensure the compound is completely dissolved.
-
Perform a serial dilution of the DMSO stock into your aqueous experimental buffer to achieve the desired final concentration of this compound.
Crucial Consideration: It is vital to keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as DMSO can be toxic to cells at higher concentrations.[2] For sensitive cell lines or long-term experiments, a final DMSO concentration of less than 0.1% is often recommended.[2] Always include a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent.
Q2: I'm still seeing precipitation after diluting my this compound DMSO stock into the aqueous buffer. What are the possible causes and solutions?
A2: Precipitation upon dilution into an aqueous buffer can occur if the solubility limit of this compound in the final solution is exceeded. This can be influenced by several factors.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration of this compound may be too high for the chosen buffer system. Try working with a lower final concentration.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher (but still non-toxic) percentage of this co-solvent can sometimes improve solubility. You may need to empirically determine the optimal balance for your specific assay.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to disperse the compound and prevent immediate aggregation.
-
Use of Surfactants: For certain in vitro assays where it won't interfere with the experimental outcome, a very low concentration of a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.05%), can help maintain the solubility of hydrophobic compounds.[5]
Q3: What is a reliable method to determine the aqueous solubility of this compound in my specific buffer?
A3: A "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility. A kinetic solubility assay can also provide a useful, high-throughput estimation.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
This protocol is adapted from established methods for determining the solubility of pharmaceutical compounds.
-
Preparation: Add an excess amount of solid this compound to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed container (e.g., glass vial). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. An orbital shaker is suitable for this purpose.
-
Separation of Undissolved Solid: After equilibration, separate the undissolved this compound from the solution. This can be done by centrifugation at a high speed or by filtration through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately measure the concentration of this compound in the clear supernatant or filtrate. This is typically done using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Replicates: It is recommended to perform at least three replicate measurements to ensure the reliability of the data.
Q4: Are there alternative formulation strategies to improve the solubility of this compound for in vivo or complex in vitro models?
A4: Yes, for more demanding applications like in vivo studies, more complex formulations are often necessary. These typically involve a combination of co-solvents and surfactants.
Example In Vivo Formulation:
One commercially available source provides a protocol for preparing a clear solution of this compound at ≥ 5 mg/mL. This formulation is intended for in vivo use and may not be suitable for all in vitro applications, but it illustrates the types of excipients that can be used:
| Component | Percentage of Final Volume |
| This compound in DMSO (50 mg/mL stock) | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
(This data is provided as an example of a formulation strategy and should be adapted and validated for your specific experimental needs.)[6]
Key Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell-Based Assays
Objective: To prepare a working solution of this compound in an aqueous buffer with a final DMSO concentration that is non-toxic to the cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer (e.g., PBS, DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to make a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound: 505.54 g/mol ).
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration with 0.1% DMSO):
-
Determine the total volume of the working solution needed for your experiment.
-
Prepare an intermediate dilution of the 10 mM stock solution in your cell culture medium. For example, dilute the 10 mM stock 1:100 in the medium to get a 100 µM solution (with 1% DMSO).
-
Further dilute this intermediate solution 1:10 in the cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
Always add the diluted this compound solution to your cells or experimental setup immediately after preparation.
-
Visualizations
SPPL2a Signaling Pathway in B-Cell Development
The intramembrane protease SPPL2a plays a critical role in B-cell development by cleaving the N-terminal fragment (NTF) of CD74 (the invariant chain). In the absence of SPPL2a activity, this fragment accumulates in late endosomes, which impairs B-cell receptor (BCR) signaling and subsequent B-cell maturation. This compound is a selective inhibitor of SPPL2a, thus blocking this cleavage event.
Caption: The inhibitory action of this compound on the SPPL2a signaling pathway.
Experimental Workflow for Troubleshooting this compound Insolubility
This workflow outlines the logical steps a researcher should take when encountering solubility issues with this compound.
Caption: A logical workflow for addressing this compound solubility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicago.se [medicago.se]
- 6. medchemexpress.com [medchemexpress.com]
Minimizing off-target effects of SPL-707 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SPL-707, a potent and selective inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a). The information provided is intended to help minimize off-target effects, particularly at high concentrations, and to ensure the generation of reliable and reproducible experimental data.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| 1. Higher than expected cytotoxicity or unexpected cellular phenotype at effective concentrations. | Off-target inhibition of γ-secretase or Signal Peptide Peptidase (SPP). | - Perform a dose-response curve: Compare the concentration of this compound required to achieve the desired on-target effect (SPPL2a inhibition) with the concentrations that induce the unexpected phenotype. A significant rightward shift for the off-target effect suggests a therapeutic window. - Use orthogonal controls: Employ a structurally different SPPL2a inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound. - Directly measure off-target activity: Use specific assays for γ-secretase and SPP activity (see Experimental Protocols section) to determine the IC50 of this compound for these proteases in your experimental system. |
| 2. Inconsistent results between biochemical (cell-free) and cell-based assays. | - Cell permeability: this compound may have different effective concentrations in biochemical versus cellular environments due to cell membrane permeability.[1] - Cellular factors: The presence of other cellular components, protein binding, and drug metabolism can influence the compound's activity in cells.[1] | - Determine cellular IC50: Establish a dose-response curve in a relevant cell-based assay to determine the effective concentration for SPPL2a inhibition in your specific cell type. - Perform target engagement studies: Confirm that this compound is reaching and binding to SPPL2a within the cell at the concentrations used. |
| 3. Difficulty in solubilizing this compound for in vivo or in vitro studies. | This compound is a hydrophobic molecule. | - Follow recommended formulation protocols: For in vivo studies, a common formulation involves dissolving this compound in DMSO and then further diluting in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil. - Ensure complete dissolution: Vortex or sonicate as needed to ensure the compound is fully dissolved before use. Always prepare fresh solutions. |
| 4. Accumulation of the CD74/p8 fragment is observed, but the expected downstream phenotype (e.g., B-cell reduction) is not apparent. | - Time-course dependency: The downstream effects of SPPL2a inhibition may require a longer duration to manifest. - Incomplete target inhibition: The concentration of this compound may be sufficient to inhibit CD74/p8 processing but not to the extent required to induce the full biological response. | - Optimize treatment duration: Conduct a time-course experiment to determine the optimal duration of this compound treatment to observe the desired phenotype. - Increase this compound concentration: Titrate the concentration of this compound to ensure maximal and sustained inhibition of SPPL2a activity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-targets of this compound and at what concentrations do these effects become significant?
A1: The primary off-targets of this compound are γ-secretase and Signal Peptide Peptidase (SPP). This compound inhibits γ-secretase with an IC50 of 6.1 μM and SPP with an IC50 of 3.7 μM in biochemical assays. These values are significantly higher than its IC50 for human SPPL2a, which is approximately 77 nM. Off-target effects may become significant at concentrations approaching or exceeding these micromolar ranges.
Q2: How can I selectively inhibit SPPL2a without affecting γ-secretase or SPP?
A2: To achieve selective inhibition of SPPL2a, it is crucial to use this compound at the lowest effective concentration that elicits the desired on-target phenotype. Based on available data, concentrations in the nanomolar range are typically sufficient to inhibit SPPL2a activity without significantly impacting γ-secretase or SPP. It is highly recommended to perform a dose-response experiment in your specific experimental system to determine the optimal concentration.
Q3: What are the best practices for handling and storing this compound?
A3: this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final concentration of the solvent is compatible with your assay and does not exceed levels that could cause non-specific effects.
Q4: Are there any known issues with the stability of this compound in cell culture media?
A4: While specific stability data in various cell culture media is not extensively published, it is good practice to prepare fresh working solutions of this compound for each experiment to ensure consistent activity. If experiments require long incubation times, the stability of the compound should be empirically determined.
Q5: What positive and negative controls should I include in my experiments with this compound?
A5:
-
Positive Control (On-target): A known substrate of SPPL2a, such as the CD74 N-terminal fragment (p8), can be monitored for accumulation upon this compound treatment.
-
Negative Control (Vehicle): Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to control for any solvent-induced effects.
-
Off-target Controls: If you suspect off-target effects, you can use specific and potent inhibitors of γ-secretase (e.g., DAPT) or SPP as positive controls for their respective off-target activities.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against SPPL2a and Off-Target Proteases
| Target Protease | Species | IC50 (nM) | Assay Type | Reference |
| SPPL2a | Human | 77 | Biochemical | [2] |
| Human | 160 | High Content Imaging | [2] | |
| Mouse | 180 | High Content Imaging | [2] | |
| Rat | 56 | High Content Imaging | [2] | |
| γ-Secretase | Not Specified | 6100 | Biochemical | [2] |
| SPP | Not Specified | 3700 | Biochemical | [2] |
| SPPL2b | Human | 430 | High Content Imaging | [2] |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and whether the assay is biochemical or cell-based.
Experimental Protocols
Cell-Based γ-Secretase Activity Assay (Luciferase Reporter)
This protocol is adapted from a method to quantitatively measure γ-secretase cleavage of a Notch-based substrate.
Materials:
-
HEK293 cells
-
Expression vector for a Notch-based γ-secretase substrate fused to a transcriptional activator (e.g., Gal4-VP16)
-
Luciferase reporter plasmid with a promoter responsive to the transcriptional activator (e.g., UAS-luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Co-transfect HEK293 cells with the γ-secretase substrate vector and the luciferase reporter plasmid.
-
After 24 hours, seed the transfected cells into a white, opaque 96-well plate at a density of 20,000 cells/well.
-
Allow cells to adhere for at least 4 hours.
-
Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells. Include a vehicle-only control.
-
Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the normalized luminescence against the logarithm of the this compound concentration.
Cell-Based Signal Peptide Peptidase (SPP) Activity Assay (Reporter-Based)
This protocol is based on a reporter assay that monitors the cleavage of a type II membrane protein substrate by SPP.[2]
Materials:
-
HEK293 cells
-
Expression vector for an SPP substrate (e.g., a fusion protein containing a transmembrane domain susceptible to SPP cleavage and a reporter moiety like a transcriptional activator or a fluorescent protein)
-
If using a transcriptional activator, a corresponding reporter plasmid (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Appropriate assay reagent (e.g., luciferase substrate or imaging system for fluorescent proteins)
-
96-well plates
Procedure:
-
Transfect HEK293 cells with the SPP substrate expression vector (and reporter plasmid if necessary).
-
24 hours post-transfection, plate the cells into 96-well plates.
-
Treat the cells with a range of this compound concentrations, including a vehicle control.
-
Incubate for 24-48 hours to allow for substrate cleavage and reporter signal generation.
-
Measure the reporter signal (luminescence or fluorescence).
-
Determine the IC50 value by analyzing the dose-response curve.
Western Blot for CD74/p8 Fragment Accumulation (On-Target Effect)
Materials:
-
B-cell line (e.g., Ramos)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the N-terminus of CD74
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Culture B-cells and treat with various concentrations of this compound or vehicle for the desired duration (e.g., 16-24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-CD74 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the intensity of the p8 fragment band to assess the extent of SPPL2a inhibition.
Mandatory Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for assessing on- and off-target effects of this compound.
References
SPL-707 stability issues in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of SPL-707 in experimental settings. Below you will find frequently asked questions and troubleshooting guides addressing common challenges related to the stability of this compound in solution and during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: Proper storage of lyophilized this compound is crucial for maintaining its integrity. The recommended storage temperatures and durations are summarized below.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years |
Q2: How should I prepare and store this compound stock solutions?
A: this compound is soluble in DMSO.[1] For optimal stability, it is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at low temperatures.[2]
| Solvent | Storage Temperature | Duration |
| In DMSO | -80°C | 2 years[3] |
| -20°C | 1 year[3] |
To prepare a stock solution, dissolve this compound powder in DMSO. If solubility is a concern, gentle warming to 37°C and sonication can be used to aid dissolution.[2]
Q3: My this compound solution precipitated when I added it to my aqueous cell culture medium. What should I do?
A: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a common issue, often referred to as "solvent shock".[4] This can lead to an inaccurate effective concentration of the inhibitor and potential cellular toxicity from the precipitate.[5]
Here are some troubleshooting steps:
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution by first adding the stock to a small volume of serum-free media, mixing gently, and then adding this intermediate dilution to the final volume of complete media.[5]
-
Reduce Final Concentration: Your desired concentration may exceed the solubility limit of this compound in the media. Perform a dose-response experiment to determine the highest soluble concentration that still produces the desired biological effect.[4]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically ≤ 0.1%.[6] While a slightly higher DMSO concentration might aid solubility, it could also affect your cells.[7]
Q4: Are there established protocols for formulating this compound for in vivo studies?
A: Yes, for in vivo oral administration, formulations designed to improve the solubility and bioavailability of poorly soluble compounds are often used. A common vehicle for this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another option for lipophilic drugs is a suspension in corn oil.[3]
Q5: What are the potential degradation pathways for this compound in solution?
A: While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures can be susceptible to certain degradation mechanisms. For instance, succinimide derivatives can undergo hydrolysis, particularly in basic or acidic conditions.[3][8] The presence of aromatic fluorine may make the compound susceptible to photolysis under certain conditions.[9] To minimize potential degradation, it is best practice to protect solutions from light, use buffers in the neutral pH range, and adhere to recommended storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in cell-based assays.
This guide provides a systematic approach to troubleshooting inconsistent results that may be related to this compound stability and handling.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation during preparation of in vivo formulations.
This guide addresses the common problem of compound precipitation when preparing formulations for animal studies.
Caption: Troubleshooting workflow for in vivo formulation precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 505.54 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, use 5.06 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[2]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines.[3]
Protocol 2: Formulation of this compound for In Vivo Oral Dosing (PEG300/Tween-80/Saline Vehicle)
This protocol is adapted from a common vehicle used for poorly soluble compounds for in vivo studies.[3][10]
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (to prepare 1 mL of a 5 mg/mL working solution):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final formulation consists of 5% this compound (by mass), 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (by volume).
-
It is recommended to prepare this working solution fresh on the day of use.[3]
Protocol 3: Formulation of this compound for In Vivo Oral Dosing (Corn Oil Vehicle)
This protocol is an alternative for administering lipophilic compounds.[3]
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Corn oil
-
Sterile conical tubes
Procedure (to prepare 1 mL of a 5 mg/mL working solution):
-
In a sterile conical tube, add 900 µL of corn oil.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the corn oil.
-
Mix thoroughly by vortexing to create a uniform suspension.
-
This protocol should be used with caution if the dosing period is extended, and fresh preparations are recommended.[3]
Signaling Pathway Context
This compound is a selective inhibitor of the signal peptide peptidase-like 2a (SPPL2a), an intramembrane aspartyl protease.[11] SPPL2a is involved in the processing of the N-terminal fragment (NTF) of CD74 (the invariant chain), which is crucial for proper B cell development and function.[12][13] Inhibition of SPPL2a leads to the accumulation of the CD74 NTF, which in turn impairs B cell maturation and can reduce the number of B cells and myeloid dendritic cells.[11]
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The efficient preparation of corn oil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmpk.com [pharmpk.com]
Addressing lot-to-lot variability of SPL-707 powder
Technical Support Center: SPL-707 Powder
Disclaimer: this compound is a fictional compound. This guide is based on established principles for managing lot-to-lot variability of powdered Active Pharmaceutical Ingredients (APIs) and is for informational purposes only.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential lot-to-lot variability when working with this compound powder. Consistent powder properties are crucial for reproducible experimental results and successful drug development.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with different lots of this compound.
Issue 1: My experimental results are not reproducible across different lots of this compound.
If you observe inconsistent results in your assays (e.g., cell viability, enzyme inhibition, biomarker modulation), a systematic investigation is required.
-
Initial Assessment:
-
Confirm Experimental Consistency: Ensure that all other experimental parameters, such as cell line passage number, reagent concentrations, and instrument settings, are consistent.
-
Review Certificate of Analysis (CoA): Compare the CoAs for each lot. Pay close attention to parameters like purity, impurity profile, and any specified physical properties.
-
Reserve Samples: Always retain a small, properly stored sample from each lot for future comparative analysis.[2]
-
-
Troubleshooting Workflow: Follow a structured approach to pinpoint the source of the variability.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: I'm observing differences in the physical properties of this compound lots (e.g., color, flowability, solubility).
Variations in physical properties can significantly impact handling, formulation, and bioavailability.[1][3]
-
Potential Causes & Recommended Actions:
| Observed Difference | Potential Cause(s) | Recommended Analytical Tests |
| Color Variation | Minor differences in residual solvents or trace impurities. | UV-Vis Spectroscopy, HPLC-UV |
| Poor Flowability or Caking | Changes in particle size, shape, or moisture content.[1] | Particle Size Analysis (Laser Diffraction), SEM (for morphology), Karl Fischer Titration (for water content).[4][5] |
| Inconsistent Solubility | Different polymorphic forms, particle size distribution, or pH of the microenvironment.[6] | Powder X-ray Diffraction (PXRD) to identify polymorphs, Dissolution Testing (USP Apparatus II).[3][6] |
| Variable Bulk/Tap Density | Alterations in particle packing due to size and shape differences.[7] | Bulk and Tap Density testing.[4] |
Issue 3: The in vivo activity or toxicity profile of my formulation varies with different this compound lots.
This is a critical issue that can compromise preclinical studies. The root cause is often linked to changes in purity or physical properties affecting bioavailability.
-
Re-confirm Physicochemical Properties: Perform the key analyses listed in the table above (PXRD, Particle Size, Dissolution). A change in the solid-state form or particle size can drastically alter the absorption rate.
-
Detailed Impurity Profiling: Use high-sensitivity analytical methods like LC-MS/MS to identify and quantify any new or elevated impurities between the lots.
-
Evaluate Excipient Interaction: Consider if variations in the this compound powder are leading to different interactions with the excipients in your formulation.
-
Contact Us Immediately: For significant in vivo discrepancies, contact technical support with all available comparative data from the lots .
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound powder?
Lot-to-lot variability refers to the slight differences in the chemical and physical properties of a substance that can occur between different manufacturing batches or "lots".[8] For an API like this compound, this is a concern because even minor variations in attributes like particle size, crystal form, or purity can affect downstream processes and the final product's performance, including its efficacy and safety.[3][9]
Q2: What are the primary causes of lot-to-lot variability?
Variability can be introduced at multiple stages of the manufacturing process. Understanding these sources is key to managing their potential impact.
Caption: Potential sources of lot-to-lot variability in API manufacturing.
Q3: What are typical acceptance criteria for this compound lots?
While specific ranges are proprietary, a typical Certificate of Analysis (CoA) for a high-quality API powder will include specifications for several key parameters.
| Parameter | Typical Method | Example Specification Range |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identity | FTIR, HPLC (retention time) | Conforms to reference standard |
| Assay (Purity) | HPLC-UV | 99.0% - 101.0% |
| Specific Impurities | HPLC-UV | Impurity A: ≤ 0.15%, Impurity B: ≤ 0.10% |
| Total Impurities | HPLC-UV | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | Methanol: ≤ 3000 ppm, Acetone: ≤ 5000 ppm |
| Particle Size (D90) | Laser Diffraction | 15 µm - 45 µm |
Q4: How can I proactively manage the impact of lot-to-lot variability on my research?
-
Multi-Lot Qualification: If possible, qualify multiple lots of this compound early in development to understand the potential range of variability.
-
Establish In-House Testing: Do not rely solely on the CoA. Perform your own critical tests upon receiving a new lot, such as a simple solubility check or an identity confirmation via FTIR.
-
Develop Robust Formulations: During formulation development, assess the impact of varying API physical properties (e.g., by testing materials with different particle sizes) to create a more robust product.[10]
-
Maintain Open Communication: Build a strong relationship with the supplier. Clear communication about your critical quality attributes can help ensure you receive lots that meet your specific needs.[2]
Key Experimental Protocols
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect process-related impurities.
-
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the this compound powder from the new lot at the same concentration as the standard stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at a specified wavelength (e.g., 254 nm).
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.
-
-
Analysis: Inject the standard solutions and the sample solution. Calculate the purity based on the area under the curve (AUC) relative to the standard. Impurities are reported as a percentage of the total peak area.
-
Protocol 2: Particle Size Distribution by Laser Diffraction
-
Objective: To measure the particle size distribution, which affects solubility, dissolution, and flowability.[4][7]
-
Methodology:
-
Dispersion: Disperse the this compound powder in a suitable non-solvent dispersant (e.g., mineral oil or dry air for dry dispersion). Ensure proper sonication to break up agglomerates without fracturing primary particles.
-
Instrument Setup: Use a laser diffraction instrument (e.g., Malvern Mastersizer, Horiba LA-960). Set the appropriate refractive index for this compound and the dispersant.
-
Measurement: Add the dispersion to the instrument until an appropriate obscuration level (typically 10-20%) is reached. Perform at least three replicate measurements.
-
Data Analysis: Report the particle size distribution, including the D10, D50 (median), and D90 values. Compare these values across different lots.
-
Protocol 3: Solid-State Form Analysis by Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline form (polymorph) of this compound, which can impact stability and solubility.[3][6]
-
Methodology:
-
Sample Preparation: Gently pack the this compound powder into the sample holder. Ensure a flat, even surface.
-
Instrument Setup: Use a powder X-ray diffractometer.
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range: A common range is 2° to 40° 2θ.
-
Scan Speed: e.g., 2°/minute.
-
-
Data Acquisition: Run the scan and acquire the diffractogram.
-
Analysis: Compare the resulting diffraction pattern (peak positions and relative intensities) to the reference diffractogram for the desired polymorph of this compound. The appearance of new peaks or the disappearance of existing ones indicates a different crystalline form.
-
Caption: Recommended workflow for qualifying a new lot of this compound powder.
References
- 1. Powder Exploration: Unraveling Basics, Technology, and Batch-to-Batch Reproducibility in the Pharma Industry - AstrinexLab WEB [astrinexlab.com]
- 2. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 3. Pharmaceutical Powder and Particle Characterisation and Analysis [intertek.com]
- 4. nslanalytical.com [nslanalytical.com]
- 5. filab.fr [filab.fr]
- 6. Pharmaceutical Powder Characterization | Anton Paar [anton-paar.com]
- 7. omicsonline.org [omicsonline.org]
- 8. myadlm.org [myadlm.org]
- 9. appliedsmartfactory.com [appliedsmartfactory.com]
- 10. Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming High Background in SPL-707 Enzymatic Assays
Welcome to the technical support center for SPL-707 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly high background, encountered during the assessment of this compound's inhibitory effects on its target enzyme, Signal Peptide Peptidase-Like 2a (SPPL2a).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its enzymatic target?
A1: this compound is a potent and selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a). Therefore, "this compound enzymatic assays" are designed to measure the inhibitory activity of this compound against SPPL2a.
Q2: What is the principle behind measuring SPPL2a activity and its inhibition by this compound?
A2: SPPL2a is a type II transmembrane protein protease. A key in vivo substrate for SPPL2a is the N-terminal fragment (NTF) of CD74 (the invariant chain of the MHC class II complex). Assays for SPPL2a activity typically involve the cellular expression of both SPPL2a and a suitable substrate. The inhibition of SPPL2a by compounds like this compound is then quantified by measuring the reduction in substrate cleavage. Common readouts include the accumulation of the uncleaved substrate fragment or a decrease in a downstream reporter signal.
Q3: What are the common assay formats for determining this compound's inhibitory effect on SPPL2a?
A3: The most common formats are cell-based assays, including:
-
Reporter Gene Assays (RGA): In this format, the cleavage of a substrate fusion protein by SPPL2a leads to the release of a transcription factor. This transcription factor then translocates to the nucleus and drives the expression of a reporter gene, such as luciferase. A decrease in the luciferase signal corresponds to the inhibition of SPPL2a.
-
High-Content Imaging (HCI) / High-Content Analysis (HCA): These assays visualize the processing of the SPPL2a substrate. For instance, an assay may track the nuclear translocation of a fluorescently tagged substrate fragment upon cleavage by SPPL2a. Inhibition is observed as a lack of nuclear fluorescence.
-
Western Blotting: This method directly measures the accumulation of the uncleaved SPPL2a substrate, such as the CD74 N-terminal fragment (NTF), in cell lysates. An increase in the amount of the substrate fragment indicates inhibition of SPPL2a.
Q4: What are the primary causes of high background in this compound (SPPL2a) enzymatic assays?
A4: High background can arise from several factors depending on the assay format:
-
In Reporter Gene Assays: High background may be due to leaky expression of the reporter gene, contamination of reagents, or issues with the plate reader settings.
-
In High-Content Imaging Assays: Autofluorescence from cells or media components, non-specific binding of antibodies, and suboptimal image analysis settings can all contribute to high background.
-
In Western Blotting: Non-specific antibody binding, insufficient blocking, or inadequate washing can lead to high background on the membrane.
Troubleshooting Guides
High background can significantly impact the quality and reliability of your data. The following sections provide structured guidance to identify and mitigate common sources of high background in different SPPL2a assay formats.
Guide 1: Troubleshooting High Background in SPPL2a Reporter Gene Assays (e.g., Luciferase)
| Potential Cause | Recommended Solution |
| Leaky Promoter Activity | Use a promoter for your reporter construct that has low basal activity in your chosen cell line. Consider using a vector with a minimal promoter. |
| High Luciferase Expression | Reduce the amount of reporter plasmid used for transfection. Optimize the incubation time after transfection; shorter times may reduce background accumulation of luciferase. |
| Contaminated Reagents | Prepare fresh lysis buffer and substrate solutions for each experiment. Use high-purity water and reagents. |
| Suboptimal Plate Reader Settings | Ensure the correct emission and excitation wavelengths are used for your specific luciferase. Optimize the integration time to maximize signal-to-background ratio. |
| Cell Culture Issues | Maintain a consistent and healthy cell culture. Over-confluent or stressed cells can lead to aberrant reporter gene expression. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation. Alternatively, fill the outer wells with sterile water or PBS to create a humidity barrier. |
Guide 2: Troubleshooting High Background in SPPL2a High-Content Imaging Assays
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Use phenol red-free media during imaging. Select fluorescent proteins or dyes that emit in the red or far-red spectrum to minimize interference from cellular autofluorescence, which is more prominent in the green and blue spectra. |
| Non-Specific Antibody Binding | Titrate primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background. Use a high-quality blocking buffer (e.g., 5% BSA or serum from the same species as the secondary antibody). |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Include a mild detergent like Tween-20 in your wash buffer. |
| Suboptimal Image Acquisition Settings | Optimize exposure time and gain settings to maximize the signal from your specific stain while minimizing background noise. |
| Image Analysis Artifacts | Refine the image analysis algorithm to accurately segment nuclei and cytoplasm and to set an appropriate threshold for background subtraction. |
Guide 3: Troubleshooting High Background in Western Blotting for CD74 NTF Accumulation
| Potential Cause | Recommended Solution |
| Non-Specific Primary Antibody Binding | Optimize the primary antibody concentration; a higher concentration can lead to non-specific binding.[1] Increase the stringency of your wash buffer (e.g., by increasing the detergent concentration). |
| Non-Specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Insufficient Blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh transfer buffer, wash buffer, and antibody dilution buffers for each experiment. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for this compound and related SPPL2a assays, compiled from published literature. These values should serve as a starting point for assay optimization.
| Parameter | Assay Type | Value | Species | Reference |
| This compound IC₅₀ | Luciferase Reporter Gene Assay | 77 nM | Human | [2] |
| This compound IC₅₀ | High-Content Imaging Assay (HCA) | 0.16 µM | Human | [2][3] |
| This compound IC₅₀ | High-Content Imaging Assay (HCA) | 0.18 µM | Mouse | [2][3][4] |
| This compound IC₅₀ | High-Content Imaging Assay (HCA) | 0.056 µM | Rat | [2][3][4] |
| Anti-CD74 Antibody Dilution | Western Blot | 1:100 - 1:500 | Human, Rat | [5] |
| Anti-CD74 Antibody Dilution | Western Blot | 1:400 | Human | [5] |
| Anti-CD74 Antibody Dilution | Immunofluorescence | 1:50 - 1:200 | Human, Rat | [5] |
| Anti-CD74 Antibody Dilution | Immunohistochemistry | 1:500 - 1:1000 | Human | [6] |
Experimental Protocols
Detailed Protocol: SPPL2a Luciferase Reporter Gene Assay for Inhibitor Screening
This protocol is adapted from methodologies described in the scientific literature for assessing SPPL2a inhibition.[3]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Co-transfect the cells with expression vectors for:
-
Human SPPL2a
-
A substrate construct (e.g., TNFα-NTF fused to the VP16 transactivation domain and a Gal4 DNA-binding domain)
-
A Gal4-driven luciferase reporter plasmid
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection, seed the cells into 96-well white, clear-bottom plates at a density of 1 x 10⁵ cells/well.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds in DMSO.
-
Add the compounds to the cells at the desired final concentrations. Include a DMSO-only control.
-
Incubate the plates for 24 hours at 37°C.
3. Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System) to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (from wells with no cells or untransfected cells) from all readings.
-
Normalize the data to the DMSO control.
-
Plot the normalized luminescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: A diagram illustrating the SPPL2a signaling pathway in a luciferase reporter gene assay and the inhibitory action of this compound.
Caption: A logical workflow to troubleshoot high background in different types of SPPL2a enzymatic assays.
References
- 1. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. | BioWorld [bioworld.com]
- 5. Anti-CD74 Antibody (A9737) | Antibodies.com [antibodies.com]
- 6. Anti-CD74 Human Protein Atlas Antibody [atlasantibodies.com]
Adjusting SPL-707 treatment duration for optimal B cell response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SPL-707. The information provided will help in designing experiments to adjust this compound treatment duration for an optimal B cell response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on B cells?
This compound is an orally active and selective inhibitor of signal peptide peptidase-like 2a (SPPL2a), an intramembrane aspartyl protease.[1][2] SPPL2a is crucial for the development and function of B cells and dendritic cells.[3][2] The protease is involved in the cleavage of the N-terminal fragment (NTF) of CD74 (the invariant chain).[3][4] By inhibiting SPPL2a, this compound prevents the processing of the CD74/p8 fragment, leading to its accumulation.[3][1] This disruption in CD74 processing is associated with a reduction in the number of B cells and myeloid dendritic cells.[5][3][1][2]
Q2: What is a recommended starting point for this compound treatment duration in in vivo studies?
Based on preclinical studies in rodents, a treatment duration of 11 days with twice-daily (b.i.d.) oral administration of this compound at doses of 10 mg/kg or higher has been shown to cause a reduction in B cell and myeloid dendritic cell populations.[1][2] Therefore, an 11-day treatment period can be a reasonable starting point for in vivo experiments. However, the optimal duration may vary depending on the specific animal model, the desired level of B cell modulation, and the experimental endpoints.
Q3: How can I assess the efficacy of this compound treatment on B cells?
The efficacy of this compound can be evaluated through several methods:
-
Flow Cytometry: To quantify the reduction in B cell populations, flow cytometry can be used to analyze splenocytes or peripheral blood mononuclear cells (PBMCs) stained for B cell-specific markers such as B220 (CD45R) and CD19.
-
Western Blotting: To confirm the mechanism of action, Western blotting can be performed on cell lysates to detect the accumulation of the CD74/p8 fragment, which is a direct substrate of SPPL2a.[3]
-
Immunohistochemistry: To assess the reduction of B cells in specific tissues, such as the spleen or lymph nodes, immunohistochemistry can be employed using antibodies against B cell markers.
-
Functional Assays: B cell function can be assessed through in vitro stimulation assays followed by measurement of proliferation (e.g., using CFSE dilution) or antibody production (e.g., by ELISA).
Troubleshooting Guides
Issue: No significant reduction in B cell numbers is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Duration | The treatment period may be too short for the desired effect to manifest. Consider extending the treatment duration and including multiple time points for analysis. |
| Inadequate Dose | The dose of this compound may be too low for the specific animal model or experimental conditions. A dose-response study may be necessary to determine the optimal concentration. In vivo studies have shown efficacy at doses of 10 mg/kg b.i.d. or higher in rodents.[1][2] |
| Poor Bioavailability | Issues with the formulation or route of administration could lead to poor bioavailability. Ensure proper preparation and administration of this compound. Pharmacokinetic studies can be conducted to measure plasma concentrations of the compound.[6] |
| Cell Viability Issues | Ensure that the observed lack of B cell reduction is not due to overall poor cell health. Perform a viability stain (e.g., with trypan blue or a viability dye for flow cytometry) on your cell preparations. |
| Incorrect Cell Population Analysis | Double-check the gating strategy in your flow cytometry analysis to ensure you are accurately identifying the B cell population of interest. Include appropriate positive and negative controls. |
Issue: High variability in B cell response between experimental subjects.
| Possible Cause | Suggested Solution |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound to all subjects. This includes precise timing and volume of the dose. |
| Biological Variability | Age, sex, and genetic background of the animals can contribute to variability. Ensure that experimental groups are properly randomized and balanced for these factors. |
| Sample Handling and Processing | Inconsistent sample collection, storage, or processing can introduce variability. Standardize all experimental procedures and process samples in batches when possible. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Human SPPL2a | 77 |
| Mouse SPPL2a | 180 |
| Rat SPPL2a | 56 |
Data sourced from MedChemExpress and BioWorld.
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data of this compound in Rodents
| Species | Dose | Dosing Schedule | Duration | Key Findings |
| Mouse | 3, 10, 30 mg/kg | b.i.d., oral | 11 days | Reduction in B cells and myeloid dendritic cells at ≥10 mg/kg.[1][2] |
| Rat | 1, 3 mg/kg | b.i.d., oral | Not specified | Full inhibition of CD74/p8 processing in the spleen at 1 and 3 mg/kg.[5] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of B Cell Populations
-
Cell Preparation: Isolate splenocytes or PBMCs from treated and control animals.
-
Cell Counting and Viability: Count the cells and assess viability using a hemocytometer and trypan blue or an automated cell counter.
-
Fc Receptor Blocking: Incubate cells with an Fc block antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Surface Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against B cell markers (e.g., anti-B220, anti-CD19, anti-IgM, anti-IgD) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS).
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different B cell subsets.
Protocol 2: Western Blot for CD74/p8 Fragment Accumulation
-
Protein Extraction: Lyse splenocytes or other relevant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the CD74/p8 fragment overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits SPPL2a, leading to the accumulation of the CD74/p8 fragment and altered B cell signaling.
Caption: A stepwise workflow for determining the optimal treatment duration of this compound in an in vivo study.
Caption: A decision tree to troubleshoot common issues encountered during in vivo studies with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
Technical Support Center: Investigating Off-Target Kinase Activity of SPL-707
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target kinase activity of SPL-707.
Important Initial Clarification: this compound is a selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a). It is not primarily designed as a kinase inhibitor. This guide is intended to help you determine if this compound exhibits any unintended inhibitory effects on protein kinases, which could contribute to its overall cellular phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease. This compound is a potent and orally active inhibitor of SPPL2a. It has been shown to have off-target activity against the related proteases γ-secretase and Signal Peptide Peptidase (SPP), but at significantly higher concentrations.
| Target | IC50 (nM) | Species | Notes |
| SPPL2a | 77 | Human | Primary Target |
| SPPL2a | 180 | Mouse | |
| SPPL2a | 56 | Rat | |
| SPPL2b | 430 | Human | |
| γ-secretase | 6100 | - | Known off-target |
| SPP | 3700 | - | Known off-target |
Q2: Why should I investigate off-target kinase activity for a non-kinase inhibitor like this compound?
A2: It is crucial to investigate potential off-target effects for any small molecule inhibitor to ensure that the observed biological effects are correctly attributed to the inhibition of the intended target. Some small molecules can bind to the ATP-binding pocket of kinases, a feature common to many kinase inhibitors, leading to unexpected inhibition of one or more kinases. If a cellular phenotype observed with this compound treatment resembles that of a known kinase inhibitor, it is prudent to rule out off-target kinase activity.
Q3: What is the general workflow for identifying and validating potential off-target kinase activity of this compound?
A3: A tiered approach is recommended. Start with a broad screen to identify potential kinase "hits," then validate these hits with orthogonal assays, and finally, investigate their biological relevance in a cellular context.
Caption: Workflow for investigating off-target kinase activity.
Troubleshooting Guides
Issue 1: An unexpected phenotype is observed that is commonly associated with the inhibition of a specific kinase pathway.
Possible Cause: this compound may have off-target activity against a kinase in that pathway.
Troubleshooting Steps:
-
Literature Review: Check if the observed phenotype could be an unknown consequence of SPPL2a inhibition.
-
Broad Kinome Screen: Perform a kinome-wide scan to identify potential off-target kinases. Commercial services like KINOMEscan® offer comprehensive panels.[1][2][3][4]
-
Validate Hits: If the kinome screen identifies potential targets, validate these using in vitro kinase activity assays with purified enzymes.
-
Cellular Analysis: If a kinase hit is validated biochemically, assess the phosphorylation status of its known substrates in cells treated with this compound using Western blotting. A decrease in substrate phosphorylation would suggest that the off-target effect is occurring in a cellular context.
Issue 2: How do I differentiate between on-target SPPL2a-mediated effects and potential off-target kinase effects?
Possible Cause: The observed phenotype could be a result of either the primary target inhibition, an off-target effect, or a combination of both.
Troubleshooting Steps:
-
Use a Structurally Unrelated SPPL2a Inhibitor: If another SPPL2a inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a form of SPPL2a that is resistant to this compound. If the phenotype is reversed, it is an on-target effect.
-
Use a Known Inhibitor of the Off-Target Kinase: Treat cells with a well-characterized inhibitor of the suspected off-target kinase. If this inhibitor phenocopies the effect of this compound, it supports the hypothesis of an off-target mechanism.
-
CRISPR/Cas9 Knockout: Knocking out the putative off-target kinase should prevent the this compound-induced phenotype if it is indeed mediated by that kinase.[5]
Caption: Logic diagram for differentiating on- and off-target effects.
Experimental Protocols
Protocol 1: Broad Kinome Screen
Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.
Methodology:
-
Compound Submission: Prepare this compound at a stock concentration (e.g., 10 mM in DMSO) as required by the service provider.
-
Service Selection: Choose a commercial kinome screening service (e.g., KINOMEscan®'s scanMAX panel, which covers over 460 kinases). These services typically use a competition binding assay where your compound competes with a labeled ligand for the kinase's active site.[1][2][3][4]
-
Data Analysis: The service will provide data as percent inhibition at a given concentration or as dissociation constants (Kd) for each kinase. Focus on kinases that show significant inhibition (e.g., >90% inhibition or a low nanomolar Kd).
Protocol 2: In Vitro Kinase Assay (ADP-Glo™)
Objective: To validate a potential kinase "hit" from the kinome screen and determine the IC50 of this compound for that kinase.
Methodology:
-
Reagents:
-
Purified recombinant kinase (the "hit" from the screen).
-
Kinase-specific substrate peptide.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
This compound serially diluted in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its substrate, and this compound at various concentrations.
-
Initiate the reaction by adding ATP. Incubate at room temperature for the optimized time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence signal against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages with the putative off-target kinase inside intact cells.[6][7][8][9][10]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble kinase against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 4: Phosphoproteomic Analysis
Objective: To obtain an unbiased, global view of changes in cellular phosphorylation events upon this compound treatment.[11][12][13][14][15]
Methodology:
-
Cell Culture and Treatment: Use a quantitative proteomics approach like SILAC (Stable Isotope Labeling with Amino acids in Cell culture). Grow three populations of cells: "light" (normal amino acids), "medium" (labeled with ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine), and "heavy" (labeled with ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine). Treat the "light" cells with vehicle, "medium" cells with this compound, and "heavy" cells with a positive control inhibitor if available.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from the three cell populations, and digest into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of phosphopeptides across the different treatment conditions. Look for significant changes in phosphorylation of known kinase substrates that correlate with the kinase "hits" identified in earlier screens.
References
- 1. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 2. ambitbio.com [ambitbio.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving SPL-707 Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of SPL-707 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an orally active, selective inhibitor of signal peptide peptidase-like 2a (SPPL2a), an enzyme involved in immune cell function.[1][2] It holds potential for treating autoimmune diseases by targeting B cells and dendritic cells.[1][2] Like many dendrimer-based compounds, its large molecular size and physicochemical properties can lead to challenges in achieving consistent and optimal oral bioavailability in animal models. Optimizing its formulation and administration is crucial for obtaining reliable preclinical data.
Q2: What are the known pharmacokinetic parameters of this compound in rodents?
A2: Available data indicates that this compound has a favorable pharmacokinetic profile in mice and rats.[2] While a complete dataset is not available in a single public source, one study reported that in female Lewis rats, a 3 mg/kg oral dose and a 1 mg/kg intravenous dose resulted in a clearance (CL) of 6 mL/min/kg and an area under the curve (AUC) of 8787 h·nM.[3] Another study in mice reported a moderate in vivo clearance of 41 mL/min/kg, a long half-life (t1/2) of 5.0 hours, and a high volume of distribution (12.3 L/kg) after intravenous administration. The oral bioavailability in this study was found to be 35%.[1]
Q3: What are the general strategies to improve the oral bioavailability of dendrimer-based drugs like this compound?
A3: Several strategies can be employed to enhance the oral bioavailability of dendrimeric compounds:
-
Formulation with permeation enhancers: Using excipients that can transiently and safely open the tight junctions between intestinal epithelial cells can increase paracellular drug absorption.[4][5]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the dendrimer surface can improve its solubility, reduce toxicity, and prolong circulation time.[6]
-
Lipid-based formulations: Incorporating the dendrimer into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
Nanoparticle encapsulation: Encapsulating the dendrimer within nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake.[7]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies aimed at improving this compound bioavailability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable oral bioavailability | Poor aqueous solubility of the formulation. | • Increase the solubility of this compound by formulating it with solubility enhancers such as PAMAM dendrimers or cyclodextrins.• Consider using a co-solvent system, but ensure it is safe for animal administration. |
| Degradation in the gastrointestinal (GI) tract. | • Use enteric-coated capsules or formulations that protect the drug from the acidic environment of the stomach.• Co-administer with agents that inhibit digestive enzymes, if applicable and justified. | |
| Inefficient permeation across the intestinal epithelium. | • Formulate with permeation enhancers to facilitate paracellular transport.• Investigate dendrimer surface modifications (e.g., PEGylation) to improve interaction with the intestinal mucosa.[6] | |
| Efflux by P-glycoprotein (P-gp) transporters. | • Co-administer with a known P-gp inhibitor to assess the role of efflux in limiting absorption. | |
| High inter-animal variability in plasma concentrations | Inconsistent oral gavage technique. | • Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress and ensure accurate dosing.• Use appropriate gavage needle size for the animal. |
| Food effects. | • Standardize the fasting period for animals before dosing to minimize variability in gastric emptying and intestinal transit time. | |
| Toxicity or adverse events observed in animals | Inherent toxicity of the dendrimer formulation. | • Cationic dendrimers can exhibit higher toxicity. Consider using anionic or neutral dendrimers, or surface modifications like PEGylation to reduce toxicity.[4]• Conduct dose-ranging studies to determine the maximum tolerated dose (MTD) of your formulation. |
| Irritation from the formulation or administration procedure. | • Observe animals for any signs of distress or GI discomfort.• Ensure the formulation is at an appropriate pH and osmolality. | |
| Difficulty in quantifying this compound in plasma samples | Low drug concentrations below the limit of quantification (LLOQ). | • Optimize the bioanalytical method to improve sensitivity.• Increase the administered dose if it is well-tolerated. |
| Matrix effects in the bioanalytical assay. | • Employ a robust sample preparation method such as solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.• Use a stable isotope-labeled internal standard for UPLC-MS/MS analysis to compensate for matrix effects. |
Experimental Protocols
Oral Gavage Administration in Mice
This protocol provides a standardized method for the oral administration of this compound formulations to mice.
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours before dosing, with free access to water.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the exact volume of the formulation to be administered based on its body weight.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Needle Removal: Gently and slowly withdraw the gavage needle.
-
Observation: Monitor the mouse for a few minutes after dosing to ensure there are no signs of respiratory distress.
Serial Blood Sampling in Mice for Pharmacokinetic Studies
This protocol describes a method for collecting serial blood samples from a single mouse to generate a pharmacokinetic profile.
Materials:
-
Micro-hematocrit capillary tubes (K2EDTA coated)
-
Lancets or 27G needles
-
Warming lamp or pad
-
Restraining device
-
Microcentrifuge tubes
Procedure:
-
Animal Warming: Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the tail veins.
-
Restraint: Place the mouse in a suitable restraining device.
-
Vein Puncture:
-
Clean the tail with an alcohol swab.
-
Make a small puncture in one of the lateral tail veins using a lancet or a 27G needle.
-
-
Blood Collection:
-
Collect the emerging blood drop into a K2EDTA-coated capillary tube (typically 20-30 µL).
-
Apply gentle pressure to the base of the tail to encourage blood flow if necessary.
-
-
Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with a clean gauze pad to stop the bleeding.
-
Sample Processing:
-
Dispense the blood from the capillary tube into a microcentrifuge tube.
-
Centrifuge the blood sample to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Repeat Sampling: Repeat the procedure at predetermined time points to obtain the full pharmacokinetic profile.
Quantification of this compound in Plasma using UPLC-MS/MS (Template Method)
As a specific validated method for this compound is not publicly available, this section provides a template for developing a UPLC-MS/MS method based on common practices for similar molecules. Method development and validation are crucial for accurate quantification.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample (e.g., 50 µL) onto the cartridge.
-
Washing: Wash the cartridge with an acidic aqueous solution followed by methanol to remove interfering substances.
-
Elution: Elute this compound from the cartridge using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
UPLC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and an internal standard. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the specific MRM transitions.
Method Validation:
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[8]
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for an oral bioavailability study.
References
- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendrimers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on Bioanalytical Method Development in Human Plasma | PDF [slideshare.net]
Validation & Comparative
A Comparative Guide to SPPL2a Inhibitors: SPL-707 vs. SPL-410 and Other Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Signal Peptide Peptidase-Like 2a (SPPL2a) inhibitors, with a focus on SPL-707 and SPL-410. SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the adaptive immune system, primarily through its cleavage of the CD74 N-terminal fragment (NTF). Inhibition of SPPL2a leads to the accumulation of this CD74 NTF, which in turn affects B cell and dendritic cell development and function, making SPPL2a a promising target for autoimmune diseases.[1][2] This document summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a comparative overview of the in vitro potency and in vivo pharmacokinetic properties of this compound and SPL-410, alongside other relevant SPPL2a inhibitors.
Table 1: In Vitro Potency and Selectivity of SPPL2a Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. γ-Secretase (IC50 in µM) | Selectivity vs. SPP (IC50 in µM) | Selectivity vs. SPPL2b (IC50 in µM) |
| This compound | hSPPL2a | 77[3] | 6.1[3] | 3.7[3] | 0.43[3] |
| mSPPL2a | 180[3] | ||||
| rSPPL2a | 56[3] | ||||
| SPL-410 | SPPL2a | 9[4] | 1.3 | 0.65 | 0.27 |
| (Z-LL)2 ketone | p-Prl signal peptide processing | 50 | Not specified | Not specified | Not specified |
h: human, m: mouse, r: rat
Table 2: Pharmacokinetic Properties of this compound and SPL-410 in Mice
| Compound | Dosage | Clearance (CL) | Oral Bioavailability (F) | Half-life (t1/2) | Cmax (8-hr post-dose) |
| This compound | 10 mg/kg b.i.d. | 5 mL/min/kg[5] | 94%[5] | Not specified | 421 nM[5] |
| SPL-410 | 10 mg/kg p.o. | 41 mL/min/kg[6] | 35%[6] | 5.0 h[6] | Not specified |
b.i.d.: twice a day, p.o.: oral administration
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SPPL2a-mediated CD74 signaling pathway and a typical experimental workflow for evaluating SPPL2a inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of SPPL2a inhibitors are provided below.
SPPL2a Reporter Gene Assay (RGA)
This assay is used to determine the potency of compounds in inhibiting SPPL2a activity in a cellular context.
Objective: To measure the IC50 value of a test compound against SPPL2a.
Principle: HEK293 cells are co-transfected with plasmids expressing human SPPL2a, a substrate (e.g., TNFα-NTF fused to a VP16 transactivation domain), a Gal4 transcription factor, and a Gal4-driven luciferase reporter. SPPL2a-mediated cleavage of the substrate releases the VP16 domain, which then activates the transcription of the luciferase gene. The resulting luminescence is proportional to SPPL2a activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with expression vectors for human SPPL2a, the TNFα-NTF-VP16 substrate, Gal4, and the Gal4-luciferase reporter using a suitable transfection reagent (e.g., FuGENE).[7]
-
-
Compound Treatment:
-
After transfection, plate the cells in 384-well plates.
-
Add the test compounds (e.g., this compound) at various concentrations.[7]
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
-
Luminescence Detection:
-
Add a luciferase substrate solution (e.g., Bright-Glo).[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence values to a control (e.g., DMSO-treated cells).
-
Plot the normalized values against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blot for CD74 N-Terminal Fragment (NTF) Accumulation
This method is used to assess the pharmacodynamic effect of SPPL2a inhibitors by measuring the accumulation of the CD74 NTF substrate.
Objective: To quantify the levels of CD74 NTF in cell lysates or tissue extracts after treatment with an SPPL2a inhibitor.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and the CD74 NTF is detected using a specific antibody. The intensity of the resulting band is proportional to the amount of CD74 NTF.
Protocol:
-
Sample Preparation:
-
For in vitro studies, treat B-cell lines (e.g., A20) with the inhibitor for a specified time.
-
For in vivo studies, administer the inhibitor to animals (e.g., mice) and collect relevant tissues (e.g., spleen) at various time points.
-
Lyse the cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the N-terminus of CD74.[8]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the CD74 NTF.
-
Normalize the CD74 NTF signal to a loading control (e.g., β-actin or GAPDH).
-
Compare the normalized values between different treatment groups.
-
References
- 1. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selectivity: SPL-707 Versus Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic enzyme inhibition, achieving high selectivity remains a paramount challenge. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides a detailed comparison of the selectivity profiles of SPL-707, a potent inhibitor of the intramembrane aspartyl protease SPPL2a, and a class of compounds known as gamma-secretase inhibitors (GSIs). By examining their respective targets, off-target activities, and the experimental data that define these properties, we aim to provide a clear, objective resource for researchers in immunology, oncology, and neurodegenerative disease.
Executive Summary
This compound demonstrates a highly selective profile for its primary target, Signal Peptide Peptidase-Like 2a (SPPL2a), with significantly less activity against the related intramembrane proteases gamma-secretase and Signal Peptide Peptidase (SPP). In contrast, traditional gamma-secretase inhibitors, while potent against their intended target, are notoriously non-selective, most notably impacting Notch signaling, which leads to significant mechanism-based toxicities. This guide will delve into the quantitative data supporting these assertions, detail the experimental methodologies used to derive them, and visually represent the key signaling pathways involved.
Data Presentation: Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and representative gamma-secretase inhibitors against their primary targets and key off-targets. Lower IC50 values indicate higher potency.
| Compound | Primary Target | Primary Target IC50 | Key Off-Target | Off-Target IC50 | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| This compound | human SPPL2a | 77 nM[1] | γ-secretase | 6,100 nM[1] | ~79 |
| SPP | 3,700 nM[1] | ~48 | |||
| mouse SPPL2a | 180 nM[1] | ||||
| rat SPPL2a | 56 nM[1] | ||||
| human SPPL2b | 430 nM[1] | ||||
| PF-03084014 | γ-secretase | 6.2 nM | Notch | 13.3 nM | ~2.1 |
| DAPT | γ-secretase | - | Notch | - | - |
| uLMS cells (SK-UT-1B) | 90,130 nM | ||||
| uLMS cells (SK-LMS-1) | 129,900 nM | ||||
| MK-0752 | γ-secretase | - | Notch | - | - |
| uLMS cells (SK-UT-1B) | 128,400 nM | ||||
| uLMS cells (SK-LMS-1) | 427,400 nM | ||||
| GSI-953 (Begacestat) | γ-secretase (APP processing) | 12.4 nM | Notch | 208.5 nM | ~16.8 |
Signaling Pathways
To visualize the mechanisms of action and off-target effects, the following diagrams illustrate the key signaling pathways affected by this compound and gamma-secretase inhibitors.
Caption: SPPL2a-mediated cleavage of the CD74 N-terminal fragment (NTF) is crucial for B-cell receptor (BCR) signaling and subsequent B-cell maturation. This compound inhibits SPPL2a, leading to the accumulation of CD74 NTF and impaired B-cell function.
Caption: Gamma-secretase is essential for Notch signaling. Inhibition by GSIs blocks the release of the Notch Intracellular Domain (NICD), thereby preventing the transcription of genes critical for cell fate and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
SPPL2a Inhibition Assay (Reporter Gene Assay)
This assay is used to determine the potency of compounds in inhibiting SPPL2a activity in a cellular context.
1. Cell Culture and Transfection:
- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
- Cells are transiently co-transfected with expression vectors for:
- Human SPPL2a.
- A substrate construct consisting of the N-terminal fragment of TNFα fused to the VP16 transactivation domain and a Gal4 DNA-binding domain.
- A reporter plasmid containing the luciferase gene under the control of a Gal4 upstream activating sequence.
- Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
- Following transfection, cells are seeded into 384-well plates.
- Test compounds (e.g., this compound) are serially diluted in DMSO and added to the cells to achieve a range of final concentrations.
- Cells are incubated with the compounds for 24 hours at 37°C in a humidified 5% CO2 incubator.
3. Luminescence Measurement:
- A luciferase assay reagent (e.g., Bright-Glo™) is added to each well.
- After a brief incubation at room temperature to allow for cell lysis and the luciferase reaction to stabilize, the luminescence is measured using a plate reader.
4. Data Analysis:
- The luminescence signal is normalized to a DMSO-treated control (representing 100% activity) and a control with a known potent inhibitor (representing 0% activity).
- IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Gamma-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of gamma-secretase.
1. Enzyme Preparation:
- Cell membranes containing the gamma-secretase complex are prepared from a suitable cell line (e.g., HEK293 or HeLa cells).
- Cells are harvested, lysed, and the membrane fraction is isolated by ultracentrifugation.
- The membrane proteins are solubilized using a mild detergent (e.g., CHAPSO).
2. In Vitro Reaction:
- The reaction is set up in a buffer containing the solubilized membrane preparation, a fluorogenic or recombinant gamma-secretase substrate (e.g., a portion of the amyloid precursor protein, APP), and the test compound at various concentrations.
- The reaction mixture is incubated at 37°C for a defined period (e.g., 1-4 hours).
3. Detection of Cleavage Products:
- Fluorogenic Substrate: The cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence that is measured with a fluorometer.
- Recombinant Substrate (e.g., APP-C99): The cleavage products (e.g., Amyloid-beta peptides) are detected and quantified by methods such as ELISA or Western blotting using specific antibodies.
4. Data Analysis:
- The amount of product formed is plotted against the inhibitor concentration.
- IC50 values are determined by non-linear regression analysis of the dose-response curve.
Notch Signaling Inhibition Assay (Cell-Based)
This assay assesses the effect of compounds on the gamma-secretase-dependent Notch signaling pathway.
1. Cell Line and Culture:
- A cell line with a constitutively active Notch pathway is often used, such as the T-cell acute lymphoblastic leukemia (T-ALL) cell line HPB-ALL, which has activating mutations in Notch1.
- Alternatively, a reporter cell line can be engineered to express a Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
2. Compound Incubation:
- Cells are treated with a range of concentrations of the test inhibitor for a specified duration (e.g., 24-72 hours).
3. Readout of Notch Activity:
- Western Blot for NICD: The level of the cleaved, active Notch intracellular domain (NICD) is measured by Western blotting of cell lysates using an antibody specific to NICD. A reduction in NICD levels indicates inhibition of gamma-secretase-mediated Notch processing.
- qPCR for Notch Target Genes: The expression of downstream target genes of Notch signaling, such as HES1, is quantified by quantitative real-time PCR (qPCR). A decrease in the mRNA levels of these genes indicates pathway inhibition.
- Reporter Gene Assay: In reporter cell lines, the activity of the reporter gene (e.g., luciferase) is measured. A decrease in the reporter signal corresponds to the inhibition of Notch signaling.
4. Data Analysis:
- The levels of NICD, target gene expression, or reporter activity are quantified and normalized to vehicle-treated controls.
- IC50 or EC50 values are calculated from the dose-response curves.
Conclusion
The data and methodologies presented in this guide highlight a critical distinction between this compound and general gamma-secretase inhibitors. This compound exhibits a favorable selectivity profile, potently inhibiting its target SPPL2a while sparing gamma-secretase and SPP. This selectivity is a key advantage, potentially minimizing the off-target toxicities associated with broader-acting intramembrane protease inhibitors. In contrast, many GSIs, while effective at inhibiting gamma-secretase, concurrently disrupt the vital Notch signaling pathway, a characteristic that has posed significant challenges in their clinical development. For researchers investigating therapeutic strategies involving the modulation of intramembrane proteases, a thorough understanding of these selectivity profiles is essential for the design and interpretation of experiments and for the ultimate development of safer and more effective medicines.
References
Comparative Efficacy of SPL-707 and Methotrexate in Arthritis Models: A Review of Preclinical Data
Currently, there are no publicly available preclinical studies that directly compare the efficacy of SPL-707 and methotrexate in established animal models of arthritis. While methotrexate is a cornerstone therapy for inflammatory arthritis, this compound is a novel investigational compound with a distinct mechanism of action. This guide synthesizes the available information on this compound and provides a high-level overview of methotrexate's role in arthritis treatment.
This compound: An Investigational Immunomodulator
This compound is a selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a).[1][2] SPPL2a is understood to play a crucial role in the function of antigen-presenting cells, such as B-cells and dendritic cells.[2]
Mechanism of Action
The primary mechanism of this compound involves the inhibition of SPPL2a, which leads to the accumulation of its substrate, the CD74/p8 fragment. This accumulation has been shown to result in a reduction in the number of B-cells and myeloid dendritic cells in mice.[2] By modulating the activity of these key immune cells, this compound is being investigated for its potential as a therapeutic agent in autoimmune diseases where antigen presentation is a key driver of pathology.[1]
Caption: Simplified signaling pathway of this compound.
Preclinical Data
Pharmacokinetic studies in mice have shown that this compound has good oral exposure and a favorable clearance rate.[1] Administration of this compound in mice demonstrated dose-dependent inhibition of CD74/p8 fragment processing in splenocytes, confirming its in vivo activity.[1]
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Clearance (Cl) | 5 mL/min/kg |
| Oral Bioavailability (F) | 94% |
| IC50 (mice) | 0.18 µM |
| IC50 (human) | 0.16 µM |
Source: Velcicky, J. et al. J Med Chem 2018, 61(3): 865.[1]
Despite these promising early findings in modulating immune cell populations, there is a notable absence of published data on the efficacy of this compound in animal models of rheumatoid arthritis or osteoarthritis.
Methotrexate: The Gold Standard in Arthritis Treatment
Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) and remains a first-line treatment for rheumatoid arthritis. Its efficacy in reducing inflammation, pain, and joint damage is well-established through extensive preclinical and clinical research.
Mechanism of Action
Methotrexate's anti-inflammatory effects in arthritis are multifactorial. It inhibits dihydrofolate reductase, an enzyme involved in purine and pyrimidine synthesis, which can reduce the proliferation of immune cells. Additionally, it is thought to increase the release of adenosine, an endogenous anti-inflammatory mediator.
Caption: Key anti-inflammatory mechanisms of methotrexate.
Conclusion
At present, a direct comparison of the efficacy of this compound and methotrexate in arthritis models is not possible due to the lack of published research on this compound in this specific therapeutic area. While this compound shows potential as an immunomodulatory agent by targeting SPPL2a, its effectiveness in an arthritis setting remains to be investigated. Methotrexate, on the other hand, is a well-characterized and effective treatment for inflammatory arthritis with a long history of use. Future preclinical studies are needed to evaluate this compound in relevant arthritis models to determine its potential as a novel therapeutic and to allow for a direct comparison with established treatments like methotrexate. Researchers and drug development professionals should monitor for future publications that may address this knowledge gap.
References
In Vitro Comparison of SPL-707 and Tofacitinib on Immune Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of two immunomodulatory compounds, SPL-707 and tofacitinib. By detailing their distinct mechanisms of action and effects on key immune cells, supported by available experimental data, this document aims to inform preclinical research and drug development efforts.
Introduction
Tofacitinib is an established Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases. It functions by blocking the signaling of multiple cytokines involved in immune cell activation and inflammation.[1][2] this compound, a more recent investigational compound, is a selective inhibitor of the signal peptide peptidase-like 2a (SPPL2a), an intramembrane protease crucial for the development and function of B cells and dendritic cells.[3][4] This guide presents a side-by-side comparison of their in vitro effects on immune cells, drawing from publicly available data.
Mechanism of Action
The fundamental difference between tofacitinib and this compound lies in their molecular targets and, consequently, their mechanisms of action.
Tofacitinib is a pan-JAK inhibitor, targeting JAK1 and JAK3 with higher potency and JAK2 to a lesser extent.[5] By inhibiting these kinases, tofacitinib effectively blocks the JAK-STAT signaling pathway, which is essential for the downstream effects of numerous cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFNs).[5][6] This broad inhibition of cytokine signaling leads to a reduction in the activation, proliferation, and effector functions of various immune cells, particularly T cells.
This compound is a selective inhibitor of SPPL2a.[3] SPPL2a is an intramembrane protease that cleaves the N-terminal fragment (NTF) of CD74 (the invariant chain) within B cells and dendritic cells.[4][7] The accumulation of this CD74-NTF due to SPPL2a inhibition disrupts B cell receptor (BCR) signaling, leading to impaired B cell maturation, survival, and proliferation.[7][8] In dendritic cells, the consequences of SPPL2a inhibition are still under investigation but are known to impact their development.
Quantitative In Vitro Activity
| Compound | Target | Assay Type | IC50 | Reference |
| Tofacitinib | JAK1/JAK3 | Kinase Assay | Qualitative description of potent inhibition | [5] |
| IL-2 induced STAT5 phosphorylation | Human T cells | ~6 nM | [5] | |
| IL-6 induced STAT3 phosphorylation | Human CD3+ T cells | 137 nM | [9] | |
| IFN-γ induced STAT1 phosphorylation | Human B cells | Similar to baricitinib and upadacitinib | [10] | |
| This compound | Human SPPL2a | High-Content Imaging Assay | 77 nM | [3] |
| Mouse SPPL2a | High-Content Imaging Assay | 180 nM | [3] | |
| Rat SPPL2a | High-Content Imaging Assay | 56 nM | [3] |
Table 1: Primary Target Inhibition.
In Vitro Effects on Immune Cells
T Lymphocytes
Tofacitinib has profound effects on T cells due to their reliance on JAK-STAT signaling for activation, proliferation, and differentiation. In vitro studies have demonstrated that tofacitinib:
-
Inhibits the proliferation of both naïve and memory CD4+ and CD8+ T cells in a dose-dependent manner.
-
Suppresses the production of key pro-inflammatory cytokines such as IFN-γ and IL-17 by CD4+ T cells.[2]
-
Reduces the expression of T cell activation markers like CD25.[11]
| Effect | Tofacitinib Concentration | Cell Type | Result | Reference |
| Proliferation | 1 µM | Naïve & Memory CD4+/CD8+ T cells | Significant reduction in Ki-67 expression | [11] |
| Activation | 1 µM | Naïve & Memory CD4+/CD8+ T cells | Significant reduction in CD25 expression | [11] |
| Cytokine Production | Dose-dependent | CD4+ T cells | Inhibition of IL-17 and IFN-γ | [2] |
| 1000 nM | CD4+/CD8+ T cells | Significant reduction in TNF and IL-17A secretion | [12] |
Table 2: In Vitro Effects of Tofacitinib on T Lymphocytes.
This compound is not expected to have a direct, primary effect on T cell activation and proliferation, as its target, SPPL2a, is predominantly involved in B cell and dendritic cell biology. However, by modulating dendritic cell function, this compound could indirectly influence T cell responses.
B Lymphocytes
Tofacitinib impacts B cells, although the effects are generally considered less direct than on T cells. In vitro, tofacitinib has been shown to:
-
Impair the differentiation of naïve B cells into plasmablasts and reduce immunoglobulin secretion.[13]
-
Have a less profound effect on the proliferation of peripheral blood B cells, which include memory B cells.[13]
This compound directly targets a critical pathway in B cell development and survival. In vitro studies have shown that inhibition of SPPL2a leads to:
-
The accumulation of the CD74 N-terminal fragment (NTF) in B cells.[4][14]
-
Impaired B cell proliferation in response to stimuli like anti-IgM.[8]
Direct comparative quantitative data on B cell proliferation inhibition (e.g., IC50 values) for this compound is not currently available in published literature.
Dendritic Cells (DCs)
Tofacitinib has been shown to modulate DC differentiation and function in vitro:
-
It can inhibit the differentiation of monocytes into immature DCs.[15][16]
-
It may favor the development of pro-inflammatory M1-like macrophages over regulatory M2 macrophages from monocytes.[15]
-
Tofacitinib can decrease the expression of co-stimulatory molecules like CD80/CD86 on LPS-stimulated DCs in a concentration-dependent manner, thereby reducing their T cell stimulatory capacity.[1]
This compound is expected to have a significant impact on DCs, as SPPL2a is crucial for their development and function.[4] Inhibition of SPPL2a and the subsequent accumulation of CD74-NTF are known to affect DC homeostasis. However, detailed in vitro studies quantifying the effects of this compound on DC maturation markers and cytokine production are not yet widely published.
Experimental Protocols
T Cell Proliferation Assay (Tofacitinib)
Protocol:
-
Isolate naïve and memory CD4+ and CD8+ T cell subsets from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
Culture the purified T cells in 96-well plates pre-coated with anti-CD3 and soluble anti-CD28 antibodies.
-
Add varying concentrations of tofacitinib or a vehicle control (e.g., DMSO) to the wells at the start of the culture.
-
Incubate the cells for 3 days at 37°C in a humidified CO2 incubator.
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD25 (an activation marker) and Ki-67 (a proliferation marker).
-
Analyze the stained cells using a flow cytometer to determine the percentage of CD25+ and Ki-67+ cells in each treatment condition.
B Cell CD74 N-Terminal Fragment Accumulation Assay (this compound)
Protocol:
-
Culture a suitable B cell line (e.g., Epstein-Barr virus-transformed B cells) in appropriate media.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the N-terminal fragment of CD74.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the intensity of the band corresponding to the CD74-NTF (p8 fragment) to assess its accumulation in response to this compound treatment.[17]
Summary and Conclusion
Tofacitinib and this compound represent two distinct approaches to immunomodulation. Tofacitinib exerts broad anti-inflammatory and immunosuppressive effects by inhibiting the JAK-STAT signaling pathway, which is central to the function of a wide range of cytokines and immune cells, particularly T cells. In contrast, this compound offers a more targeted approach by selectively inhibiting SPPL2a, a key enzyme in the development and survival of B cells and dendritic cells.
While extensive in vitro data is available for tofacitinib, detailing its impact on immune cell proliferation, activation, and cytokine production, the public domain data for this compound is currently more focused on its enzymatic inhibition and the direct consequences on its substrate, CD74. Further in vitro studies are needed to fully characterize the functional consequences of SPPL2a inhibition by this compound on B cell and dendritic cell cytokine profiles and their interactions with other immune cells.
This comparative guide highlights the different therapeutic hypotheses underlying these two molecules and provides a framework for researchers to design further in vitro studies to directly compare their efficacy and selectivity on various immune cell functions. Such studies will be crucial in elucidating the full therapeutic potential and safety profiles of these and other emerging immunomodulatory agents.
References
- 1. The JAK inhibitor, tofacitinib, reduces the T cell stimulatory capacity of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. B cell survival, surface BCR and BAFFR expression, CD74 metabolism, and CD8- dendritic cells require the intramembrane endopeptidase SPPL2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. Processing of CD74 by the Intramembrane Protease SPPL2a Is Critical for B Cell Receptor Signaling in Transitional B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 10. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of tofacitinib treatment on human B-cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Janus Kinase inhibitor tofacitinib impacts human dendritic cell differentiation and favours M1 macrophage development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tofacitinib Impairs Monocyte-Derived Dendritic Cell Differentiation in Rheumatoid Arthritis and Psoriatic Arthritis. - ACR Meeting Abstracts [acrabstracts.org]
- 17. Measurement of CD74 N-terminal Fragment Accumulation in Cells Treated with SPPL2a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SPL-707 and Other Immunomodulators
In the landscape of immunomodulatory therapeutics, SPL-707, a selective inhibitor of the signal peptide peptidase-like 2a (SPPL2a), presents a novel approach to treating autoimmune diseases.[1][2] Developed by Novartis, this orally active compound has demonstrated significant immunomodulatory effects in preclinical studies by targeting antigen-presenting cells.[1][2] This guide provides a comparative analysis of this compound with other immunomodulators, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Mechanism of Action: Targeting the SPPL2a Pathway
This compound exerts its immunomodulatory effects by inhibiting SPPL2a, an intramembrane aspartic protease.[2] SPPL2a plays a crucial role in the maturation and function of B lymphocytes and dendritic cells.[2][3] Specifically, it is responsible for the clearance of the N-terminal fragment of the CD74 (p8 fragment), a remnant of the MHC class II-associated invariant chain.[3] The accumulation of this p8 fragment due to SPPL2a inhibition leads to a reduction in the number of mature B cells and myeloid dendritic cells, thereby dampening the immune response.[2][3] This targeted approach offers a promising strategy for conditions driven by aberrant B cell and dendritic cell activity.
Below is a diagram illustrating the signaling pathway affected by this compound.
Comparative Data: this compound and Other Immunomodulators
Direct head-to-head studies of this compound with other immunomodulators are not yet widely published. However, a comparison can be drawn from its preclinical data against other known compounds that target similar pathways or are used for similar indications. For this guide, we will compare this compound with LY-411,575, a known γ-secretase inhibitor from which this compound was developed, and another SPPL2a inhibitor, SPL-410.[3]
| Parameter | This compound | LY-411,575 | SPL-410 |
| Target | SPPL2a | γ-secretase | SPPL2a |
| IC50 (Human) | 0.16 µM | - | - |
| IC50 (Mouse) | 0.18 µM | - | - |
| IC50 (Rat) | 0.056 µM | - | - |
| Oral Bioavailability (Mouse) | 94% | - | - |
| Clearance (Mouse) | 5 mL/min/kg | - | - |
| In vivo Efficacy (Mouse) | Inhibition of CD74/p8 processing at ≤10 mg/kg | - | Inhibition of CD74/p8 processing at 10 mg/kg |
Table 1: Preclinical Data Comparison of this compound and Other Small Molecule Inhibitors [1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments conducted with this compound.
In Vivo Assessment of CD74/p8 Fragment Processing
Objective: To determine the in vivo efficacy of this compound in inhibiting the processing of the SPPL2a substrate, the CD74/p8 fragment.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Dosing: this compound was administered orally (p.o.) twice daily (b.i.d.) for 11 days at doses of ≥10 mg/kg.
-
Sample Collection: At the end of the treatment period, spleens were harvested.
-
Lysate Preparation: Splenocytes were isolated and lysed to extract proteins.
-
Western Blot Analysis: Protein lysates were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was probed with antibodies specific for the N-terminus of CD74 to detect the accumulation of the p8 fragment.
-
Data Analysis: The intensity of the p8 fragment band was quantified and compared between the treated and vehicle control groups.
Pharmacokinetic Profiling
Objective: To determine the pharmacokinetic properties of this compound in rodents.
Methodology:
-
Animal Models: Male mice and rats.
-
Administration: A single oral dose of this compound was administered.
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
LC-MS/MS Analysis: The concentration of this compound in the plasma samples was quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (Cl), and oral bioavailability (F) were calculated from the concentration-time data.
Conclusion
This compound represents a promising, orally bioavailable immunomodulator with a selective mechanism of action targeting SPPL2a.[1][2] Its ability to reduce B-cell and myeloid dendritic cell populations through the inhibition of CD74/p8 fragment processing highlights its potential in the treatment of autoimmune diseases.[2][3] While direct comparative clinical studies are needed to fully elucidate its therapeutic standing, the preclinical data demonstrates a potent and selective profile. The experimental protocols provided herein offer a framework for further investigation and comparative assessment of this novel immunomodulatory agent.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SPL-707 Cross-reactivity Against Aspartyl Proteases
This guide provides a detailed comparison of the inhibitory activity of SPL-707, a potent and selective Signal Peptide Peptidase-Like 2a (SPPL2a) inhibitor, against other closely related intramembrane aspartyl proteases.[1][2][3][4][5][6] The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's selectivity profile.
This compound was developed as a selective inhibitor of SPPL2a, an intramembrane aspartyl protease that plays a crucial role in the function of B-cells and dendritic cells.[2][4][7] Due to the potential for off-target effects, particularly the severe side effects associated with the inhibition of γ-secretase, assessing the selectivity of this compound against related proteases is critical.[4] This guide summarizes the available quantitative data on its cross-reactivity with Signal Peptide Peptidase (SPP), γ-secretase, and SPPL2b.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various proteases. The data demonstrates the selectivity of this compound for its primary target, SPPL2a, over other related enzymes.
| Target Protease | Species | IC50 | Selectivity over hSPPL2a (approx. fold) |
| SPPL2a | Human | 77 nM / 80 nM [1][3][5][8] | - |
| Mouse | 180 nM[1][7] | 0.4x | |
| Rat | 56 nM[1][7] | 1.4x | |
| SPPL2b | Human | 430 nM[1] | 5.6x |
| SPP | Human | 3,700 nM[1][3][8] | 48x |
| γ-secretase | Human | 6,100 nM[1] | 79x |
Experimental Protocols
The inhibitory activity of this compound against SPPL2a and its cross-reactivity against other proteases were determined using a cell-based reporter gene assay (RGA).[3][8]
Cell-based Reporter Gene Assay Protocol:
-
Cell Line: Human Embryonic Kidney (HEK293) cells were used for the assay.[3][8]
-
Transfection: HEK293 cells were transiently transfected with DNA vectors encoding the target protease (e.g., human SPPL2a or γ-secretase via a Notch1-VP16-Gal4 fusion protein) and a corresponding substrate linked to a reporter system (e.g., VP16-TNFα(aa1-76)-NTF substrate and a Gal4-luciferase reporter plasmid).[3][8] Transfection was carried out using FuGENE reagent.[3][8]
-
Cell Plating: Following transfection, the cell suspension was diluted and seeded into 384-well plates at a density of 10,000 cells per well.[3][8]
-
Compound Addition: After a 3-hour incubation period, this compound, dissolved in DMSO, was added to the wells in a concentration-response format, with final concentrations ranging from 0.3 nM to 10 µM.[3][8]
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.[3][8]
-
Luminescence Measurement: After the incubation period, a luciferase substrate (Bright Glo) was added to each well.[3][8] Following a 5-minute incubation at room temperature, the luminescence was measured.[3][8]
-
Data Analysis: IC50 values were determined by plotting the normalized luminescence values against the concentration of this compound.[3][8]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cell-based reporter gene assay used to determine the inhibitory potency of this compound.
Caption: Workflow for the cell-based protease inhibition assay.
Signaling Pathway Context
This compound exerts its immunomodulatory effects by inhibiting SPPL2a-mediated cleavage of the CD74 N-terminal fragment (p8).[2][4] This inhibition leads to the accumulation of the CD74/p8 fragment, which in turn results in a reduction of B-cells and myeloid dendritic cells.[2][4] The high selectivity of this compound for SPPL2a over γ-secretase is a key feature, as γ-secretase inhibition is associated with toxicity due to its role in Notch signaling.[4]
The diagram below illustrates the targeted pathway of this compound action.
Caption: Mechanism of action of this compound on the CD74 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mybiosource.com [mybiosource.com]
- 6. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. interchim.fr [interchim.fr]
Validating SPL-707 On-Target Effects: A Comparison of SPPL2a Knockout Cells and Alternative Methods
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a specific inhibitor is a critical step in preclinical development. This guide provides a comparative overview of methods to validate the on-target activity of SPL-707, a selective inhibitor of the intramembrane protease Signal Peptide Peptidase-Like 2a (SPPL2a), with a primary focus on the use of SPPL2a knockout cells.
This compound is an orally active and selective inhibitor of SPPL2a, a key enzyme in the development and function of antigen-presenting cells like B cells and dendritic cells.[1][2][3] The primary substrate of SPPL2a is the N-terminal fragment (NTF, also known as p8) of the MHC class II invariant chain, CD74.[4][5] Inhibition or genetic deletion of SPPL2a leads to the accumulation of this CD74 NTF, which serves as a robust biomarker for target engagement.[4][6] The phenotype observed in mice treated with this compound, specifically a reduction in B cells and myeloid dendritic cells, recapitulates the phenotype of SPPL2a knockout mice, strongly indicating the on-target effect of the compound.[2][3]
The Gold Standard: SPPL2a Knockout Cells
The most definitive method to validate that the effects of this compound are mediated through the inhibition of SPPL2a is to use cells in which the SPPL2A gene has been knocked out. The logic is straightforward: if this compound acts solely through SPPL2a, it should have no further effect in cells that already lack this enzyme.
Experimental Workflow:
The typical workflow involves comparing the effects of this compound on wild-type (WT) cells and their isogenic SPPL2a knockout (KO) counterparts. The primary endpoint is the accumulation of the CD74 p8 fragment, which can be quantified by Western blotting.
Expected Outcomes:
-
Wild-Type Cells: Treatment with this compound will lead to a dose-dependent accumulation of the CD74 p8 fragment.
-
SPPL2a Knockout Cells: These cells will exhibit a baseline accumulation of the CD74 p8 fragment. Crucially, treatment with this compound will not lead to any further increase in this accumulation, confirming that the drug's effect is mediated by SPPL2a.
Comparison with Alternative Methods
While SPPL2a knockout cells provide the most definitive validation, other methods can also be employed, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| SPPL2a Knockout Cells | Genetic ablation of the target protein. | Definitive: Directly demonstrates the on-target effect. Clean background for assessing off-target effects. | Resource-intensive: Requires generation and validation of knockout cell lines. |
| Chemical Inhibition (Broad-spectrum) | Use of less specific inhibitors (e.g., (Z-LL)2-ketone) that also target SPPL2a. | Readily available: Compounds are commercially accessible. | Lack of specificity: These inhibitors also target other proteases like SPP and γ-secretase, potentially confounding results. |
| RNA Interference (RNAi) | Post-transcriptional silencing of SPPL2A mRNA using siRNA or shRNA. | Relatively rapid: Faster to implement than generating stable knockout lines. | Incomplete knockdown: Residual protein expression can complicate interpretation. Potential for off-target effects of the RNAi itself. |
| In Vitro Biochemical Assay | Use of purified SPPL2a enzyme and a substrate in a cell-free system. | Direct measure of inhibition: Quantifies the direct interaction between the inhibitor and the enzyme. | Lacks cellular context: Does not account for cell permeability, metabolism, or engagement of the target in its native environment. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a common alternative inhibitor.
| Compound | Target(s) | IC50 (Human SPPL2a) | Key Experimental Observation |
| This compound | SPPL2a | 0.16 µM[7] | Dose-dependently inhibits CD74 p8 processing in wild-type cells.[2] |
| (Z-LL)2-ketone | SPP/SPPL family | ~10 µM (for CD74 NTF accumulation in Raji cells)[8] | Induces accumulation of CD74 p8 fragment, but also inhibits other proteases.[8] |
Signaling Pathway
The processing of the CD74 invariant chain is a critical step in the MHC class II antigen presentation pathway. SPPL2a is responsible for the final cleavage of the CD74 N-terminal fragment.
Experimental Protocols
Generation of SPPL2a Knockout Cells (e.g., THP-1)
SPPL2a knockout cell lines can be generated using CRISPR/Cas9 technology.
-
gRNA Design and Cloning: Design and clone multiple guide RNAs (gRNAs) targeting early exons of the SPPL2A gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cell line (e.g., THP-1 human monocytic cells).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones and screen for SPPL2a knockout by Western blot analysis for the absence of the SPPL2a protein.
-
Validation: Confirm the knockout at the genomic level by sequencing the targeted region to identify frameshift mutations. Functionally validate the knockout by assessing the baseline accumulation of the CD74 p8 fragment.
Western Blot for CD74 NTF Accumulation
-
Cell Lysis: Lyse treated and untreated wild-type and SPPL2a knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a Tris-Tricine polyacrylamide gel to resolve low molecular weight proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminus of CD74 overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands corresponding to the CD74 p8 fragment and normalize to the loading control.
siRNA-mediated Knockdown of SPPL2a
-
Cell Seeding: Seed cells (e.g., HEK293T or a B-cell line) in a 6-well plate to be 60-80% confluent at the time of transfection.
-
siRNA Preparation: Dilute SPPL2a-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blot.
-
Inhibitor Treatment and Analysis: Treat the knockdown and control cells with this compound and analyze for CD74 NTF accumulation as described in the Western blot protocol.
Conclusion
The use of SPPL2a knockout cells represents the most rigorous and unambiguous method for validating the on-target effects of this compound. The clear, binary outcome—the abrogation of the inhibitor's effect in the absence of its target—provides the strongest evidence of specificity. While alternative methods such as the use of broad-spectrum inhibitors, RNAi, and in vitro biochemical assays can provide valuable supporting data, they are subject to limitations that can complicate data interpretation. For a comprehensive and definitive validation of this compound's mechanism of action, a multi-pronged approach incorporating data from both SPPL2a knockout cells and orthogonal assays is recommended.
References
- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti-CD74 autoantibodies in human ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. B cell survival, surface BCR and BAFFR expression, CD74 metabolism, and CD8- dendritic cells require the intramembrane endopeptidase SPPL2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SPL-707 Against Standard-of-Care for Lupus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SPL-707, a novel investigational agent, against current standard-of-care treatments for Systemic Lupus Erythematosus (SLE) and Lupus Nephritis (LN). While direct comparative efficacy data for this compound in lupus models is not yet publicly available, this document benchmarks its unique mechanism of action and available preclinical data against the established clinical performance of standard-of-care therapies.
Introduction to this compound
This compound is a first-in-class, orally active and selective inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a).[1] SPPL2a is an intramembrane aspartyl protease that plays a critical role in the function of antigen-presenting cells, such as B-cells and dendritic cells.[1] The therapeutic rationale for SPPL2a inhibition in lupus lies in its ability to modulate the adaptive immune response, a key driver of the autoimmune pathology in SLE.
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects by inhibiting the processing of the CD74 N-terminal fragment (p8).[1] This inhibition leads to the accumulation of the CD74/p8 substrate, which in turn results in a reduction in the number of B-cells and myeloid dendritic cells.[2] By reducing the population of these key antigen-presenting cells, this compound has the potential to dampen the autoimmune response that characterizes lupus.
Standard-of-Care for Lupus
The current standard-of-care for moderate to severe SLE and LN involves a multi-faceted approach aimed at controlling disease activity, preventing organ damage, and minimizing treatment-related toxicity. Key therapeutic classes include corticosteroids, immunosuppressants, and targeted biologic agents. For the purpose of this comparison, we will focus on several prominent standard-of-care treatments:
-
Belimumab (Benlysta®): A monoclonal antibody that inhibits B-lymphocyte stimulator (BLyS), a protein crucial for B-cell survival and differentiation.
-
Anifrolumab (Saphnelo®): A monoclonal antibody that blocks the type I interferon (IFN) receptor, thereby inhibiting the activity of all type I interferons, which are key cytokines in lupus pathogenesis.
-
Voclosporin (Lupkynis®): A calcineurin inhibitor that suppresses T-cell activation and stabilizes podocytes in the kidneys, offering a dual mechanism of action for lupus nephritis.
-
Rituximab (Rituxan®): A monoclonal antibody that targets the CD20 antigen on B-cells, leading to their depletion. While not FDA-approved specifically for lupus, it is used off-label, particularly in refractory cases.
-
Mycophenolate Mofetil (MMF): An immunosuppressant that inhibits the proliferation of T- and B-lymphocytes. It is a cornerstone of treatment for lupus nephritis.
Preclinical Data: this compound
To date, published data on this compound is limited to its initial characterization and preclinical pharmacokinetics. No in-vivo efficacy studies in established animal models of lupus have been made publicly available.
In Vitro Potency of this compound
| Target | Species | IC50 |
| SPPL2a | Human | 0.16 µM |
| SPPL2a | Mouse | 0.18 µM |
| SPPL2a | Rat | 0.056 µM |
Data sourced from Novartis investigators' report.[1]
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Clearance (Cl) | 5 mL/min/kg |
| Oral Bioavailability (F) | 94% |
A 10 mg/kg dose in mice was found to be suitable for sustained exposure with a twice-daily (b.i.d.) dosing schedule.[1]
Clinical Efficacy of Standard-of-Care Treatments
The following tables summarize key efficacy data from pivotal clinical trials for established lupus therapies.
Belimumab in Systemic Lupus Erythematosus
| Trial | Primary Endpoint | Belimumab + Standard of Care | Placebo + Standard of Care |
| BLISS-52 | SRI-4 response at Week 52 | 57.6% | 43.6% |
| BLISS-76 | SRI-4 response at Week 52 | 43.2% | 33.8% |
SRI-4: SLE Responder Index 4
Anifrolumab in Systemic Lupus Erythematosus
| Trial | Primary Endpoint | Anifrolumab + Standard of Care | Placebo + Standard of Care |
| TULIP-1 | SRI-4 response at Week 52 | 36% | 40% (Not Met) |
| TULIP-2 | BICLA response at Week 52 | 47.8% | 31.5% |
BICLA: BILAG-based Composite Lupus Assessment
Voclosporin in Lupus Nephritis
| Trial | Primary Endpoint | Voclosporin + MMF + Steroids | Placebo + MMF + Steroids |
| AURORA 1 | Complete Renal Response at Week 52 | 40.8% | 22.5% |
Rituximab in Systemic Lupus Erythematosus (Extra-renal)
| Trial | Primary Endpoint | Rituximab + Standard of Care | Placebo + Standard of Care |
| EXPLORER | Major or Partial Clinical Response at Week 52 | 29.6% | 28.4% (Not Met) |
Mycophenolate Mofetil in Lupus Nephritis (Induction Therapy)
| Trial | Endpoint | Mycophenolate Mofetil | Cyclophosphamide |
| Ginzler et al. (2005) | Complete Remission at 24 weeks | 22.5% | 5.8% |
| Ginzler et al. (2005) | Partial Remission at 24 weeks | 29.6% | 24.6% |
Experimental Protocols
This compound In Vitro SPPL2a Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human, mouse, and rat SPPL2a.
-
Methodology: A cell-based assay was utilized, likely employing cells overexpressing the respective species' SPPL2a enzyme. The assay would involve incubating the cells with varying concentrations of this compound followed by the addition of a fluorogenic substrate for SPPL2a. The inhibition of substrate cleavage, measured by a decrease in fluorescence, would be used to calculate the IC50 value. The specific cell lines, substrate, and detection methods are proprietary to the investigators.
Standard-of-Care Clinical Trial Designs (General Overview)
-
Study Design: The majority of the cited clinical trials for standard-of-care treatments were randomized, double-blind, placebo-controlled, multicenter studies.
-
Patient Population: Patients typically had a diagnosis of SLE according to established criteria (e.g., American College of Rheumatology criteria), with moderate to severe disease activity at baseline. For lupus nephritis trials, biopsy-proven active disease was required.
-
Intervention: Patients were randomized to receive the investigational drug or a placebo, in addition to their ongoing standard-of-care therapy, which often included corticosteroids and/or immunosuppressants.
-
Endpoints: Primary efficacy endpoints were typically composite measures of disease activity improvement at a prespecified time point (e.g., 52 weeks). Common endpoints include the SLE Responder Index (SRI), the BILAG-based Composite Lupus Assessment (BICLA), and for lupus nephritis, the Complete Renal Response (CRR). Safety and tolerability were also key endpoints.
Visualizing the Pathways and Processes
The following diagrams illustrate the signaling pathway targeted by this compound and a generalized workflow for the clinical evaluation of new lupus therapies.
Caption: Mechanism of action of this compound.
Caption: Generalized drug development workflow for lupus therapies.
Conclusion
This compound represents a novel, targeted oral therapy for lupus with a distinct mechanism of action focused on the depletion of antigen-presenting cells. Its high oral bioavailability and potent inhibition of SPPL2a in preclinical models are promising. However, a direct comparison of its efficacy against standard-of-care treatments is premature due to the lack of publicly available in vivo efficacy data in lupus models.
The clinical data for established therapies like belimumab, anifrolumab, and voclosporin have set a high bar for efficacy, particularly in achieving composite endpoints that reflect broad disease control and organ-specific improvements. Future research on this compound will need to demonstrate its ability to translate its unique mechanism into clinically meaningful benefits for patients with SLE and lupus nephritis. As more data on this compound and other emerging therapies become available, the treatment landscape for lupus will continue to evolve, hopefully offering more effective and safer options for patients.
References
Comparative Analysis of SPL-707's Impact on Different Immune Cell Subsets
A comprehensive guide for researchers and drug development professionals on the selective immunomodulatory effects of the SPPL2a inhibitor, SPL-707, in comparison to other agents.
This guide provides a detailed comparative analysis of this compound, a selective inhibitor of the intramembrane protease signal peptide peptidase-like 2a (SPPL2a), and its impact on various immune cell subsets. The primary mechanism of action of this compound involves the inhibition of SPPL2a, leading to the accumulation of the N-terminal fragment (NTF) of CD74, which is toxic to specific immune cell populations. This guide will delve into the quantitative effects of this compound on B cells, dendritic cells, and other immune cell subsets, compare its performance with alternative immunomodulatory agents, and provide detailed experimental protocols and signaling pathway diagrams.
Impact of this compound on Immune Cell Subsets
This compound exhibits a targeted effect on the immune system, primarily impacting B cells and myeloid dendritic cells. This selectivity stems from its mechanism of action, which is intrinsically linked to the processing of the CD74 protein.
B Lymphocytes
Oral administration of this compound leads to a significant reduction in B cell populations.[1] Studies in rodent models have demonstrated that treatment with this compound recapitulates the phenotype observed in SPPL2a knockout mice, which is characterized by a marked decrease in mature B cells.[2] The accumulation of the CD74 N-terminal fragment (NTF) within B cells is believed to be the primary cause of this depletion. This accumulation disrupts normal B cell development and function.
Dendritic Cells
Similar to its effect on B cells, this compound also leads to a reduction in the number of myeloid dendritic cells.[1][2] SPPL2a is crucial for the homeostasis of conventional dendritic cells (cDCs), and its inhibition results in the depletion of these antigen-presenting cells. This effect is also attributed to the toxic accumulation of the CD74 NTF. In humans with SPPL2a deficiency, a selective depletion of IL-12- and IL-23-producing CD1c+ conventional dendritic cells (cDC2s) is observed.
T Lymphocytes and Natural Killer (NK) Cells
Current publicly available research on this compound has primarily focused on its effects on B cells and dendritic cells. While the direct quantitative impact of this compound on T cell subsets (including CD4+ helper T cells, CD8+ cytotoxic T cells, and regulatory T cells) and Natural Killer (NK) cells has not been extensively detailed in the reviewed literature, some inferences can be made. Studies on SPPL2a knockout mice have not reported significant alterations in T cell development or function, suggesting that the primary impact of this compound is likely directed towards the B cell and myeloid dendritic cell lineages. However, indirect effects on T cell and NK cell function are possible due to the depletion of antigen-presenting cells and alterations in the cytokine milieu. Further research is required to fully elucidate the complete impact of this compound on these crucial immune cell populations.
Comparative Data of this compound and Other Immunomodulators
This compound represents a targeted approach to immunomodulation. Its performance can be compared with other SPPL2a inhibitors and broader B-cell depleting agents.
| Compound | Target | Mechanism of Action | Reported Effect on B cells | Reported Effect on Dendritic Cells |
| This compound | SPPL2a | Inhibits SPPL2a, leading to toxic accumulation of CD74 NTF. | Reduction in B cell numbers. [1][2] | Reduction in myeloid dendritic cell numbers. [1][2] |
| SPL-410 | SPPL2a | Inhibits SPPL2a, leading to accumulation of CD74 NTF. | Inhibition of CD74/p8 fragment processing in vivo. | Presumed reduction based on mechanism. |
| Rituximab | CD20 | Monoclonal antibody that binds to CD20 on B cells, leading to their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). | Significant depletion of circulating B cells. | No direct effect. |
IC50 Values for SPPL2a Inhibition
| Compound | Human SPPL2a (nM) | Murine SPPL2a (nM) | Rat SPPL2a (nM) |
| This compound | 77[1] | 180[1] | 56[1] |
Selectivity of this compound
| Protease | IC50 (µM) |
| SPPL2a (human) | 0.077 [1] |
| γ-secretase | 6.1[1] |
| SPP | 3.7[1] |
| SPPL2b (human) | 0.43[1] |
Signaling Pathways Modulated by this compound
The accumulation of the CD74 N-terminal fragment (NTF) following SPPL2a inhibition by this compound disrupts key signaling pathways within B cells and dendritic cells, ultimately leading to their demise.
B Cell Signaling
In B cells, the accumulation of the CD74 NTF has been shown to impair tonic B cell receptor (BCR) signaling and negatively impact the PI3K/Akt signaling pathway. This disruption of crucial survival and proliferation signals contributes to the observed reduction in B cell numbers.
Caption: Impact of CD74 NTF accumulation on B cell survival pathways.
Dendritic Cell Signaling
In dendritic cells, SPPL2a has been implicated in the processing of TNF-α, which can lead to the release of an intracellular domain that triggers the expression of the pro-inflammatory cytokine Interleukin-12 (IL-12). Inhibition of SPPL2a by this compound may therefore modulate this process. Furthermore, the accumulation of CD74 NTF is directly toxic to myeloid dendritic cells.
Caption: this compound's mechanism of action in dendritic cells.
Experimental Protocols
In Vivo Administration of this compound and Immune Cell Analysis
Objective: To assess the in vivo effects of this compound on various immune cell subsets in a murine model.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Female Lewis rats or C57BL/6 mice
-
Flow cytometry antibodies (see table below)
-
RBC Lysis Buffer
-
FACS Buffer (PBS with 2% FBS)
-
70 µm cell strainers
Procedure:
-
Animal Dosing: Administer this compound orally (e.g., 3-30 mg/kg, twice daily) or vehicle control to age-matched rodents for a specified period (e.g., 11 days).
-
Tissue Harvest: At the end of the treatment period, euthanize the animals and harvest spleens and/or peripheral blood.
-
Single-Cell Suspension Preparation (Spleen):
-
Mechanically dissociate the spleen in FACS buffer through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer.
-
Incubate for 5 minutes at room temperature to lyse red blood cells.
-
Quench the lysis reaction with excess FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer and count the viable cells.
-
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
-
Perform red blood cell lysis as described for splenocytes.
-
-
Flow Cytometry Staining:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies specific for the immune cell markers of interest (see table below).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages and absolute numbers of different immune cell subsets.
-
Recommended Flow Cytometry Panel for Murine Splenocytes:
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., APC-Cy7 | All leukocytes |
| CD3e | e.g., PE-Cy7 | T cells |
| CD4 | e.g., FITC | Helper T cells |
| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| CD25 | e.g., PE | Activated T cells, Regulatory T cells |
| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T cells (requires intracellular staining) |
| B220 (CD45R) | e.g., BV421 | B cells |
| CD19 | e.g., PE | B cells |
| CD11c | e.g., APC | Dendritic cells |
| MHC Class II | e.g., AF700 | Antigen-presenting cells |
| CD11b | e.g., BV605 | Myeloid cells |
| Ly6G | e.g., PE-Dazzle594 | Neutrophils |
| Ly6C | e.g., PerCP | Monocytes |
| NK1.1 | e.g., BV785 | NK cells |
Western Blot for CD74 N-Terminal Fragment Accumulation
Objective: To detect the accumulation of the CD74 N-terminal fragment (p8) in splenocytes following this compound treatment.
Procedure:
-
Protein Extraction: Lyse splenocytes from treated and control animals in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the N-terminus of CD74.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion
This compound is a promising immunomodulatory agent with a selective mechanism of action that primarily targets B cells and myeloid dendritic cells. Its ability to induce the depletion of these key players in the adaptive and innate immune responses makes it a potential therapeutic candidate for autoimmune diseases. This guide provides a foundational understanding of this compound's effects on the immune system, offering a framework for further research and development. The provided experimental protocols and signaling pathway diagrams serve as a practical resource for scientists in the field. Further investigation into the nuanced effects of this compound on other immune cell subsets will be crucial for a complete understanding of its immunomodulatory profile.
References
A Comparative Analysis of the Therapeutic Window of SPL-707 and Other SPPL2a Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of SPL-707, a selective inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), with other relevant inhibitors. The content is based on available preclinical data and aims to offer an objective assessment for research and drug development purposes.
Introduction to SPPL2a Inhibition
Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a crucial role in the adaptive immune system. Specifically, it is essential for the function and development of B cells and dendritic cells.[1][2] SPPL2a-mediated cleavage of the CD74 invariant chain is a key step in antigen presentation.[1][2] Inhibition of SPPL2a is therefore being explored as a therapeutic strategy for autoimmune diseases.[3][4] A key consideration in the development of SPPL2a inhibitors is their therapeutic window: the dose range that provides therapeutic efficacy without causing unacceptable toxicity. This guide focuses on comparing the preclinical data of this compound with another notable SPPL2a inhibitor, SPL-410, and discusses their selectivity against related intramembrane proteases like γ-secretase and Signal Peptide Peptidase (SPP), as off-target inhibition of these can lead to toxicity.
Quantitative Data Summary
The following table summarizes the available in vitro and in vivo preclinical data for this compound and the comparator SPPL2a inhibitor, SPL-410. This data is essential for assessing their potency, selectivity, and preliminary therapeutic window.
| Parameter | This compound | SPL-410 | Other Inhibitors (for context) |
| Target | SPPL2a | SPPL2a | γ-secretase, SPP |
| IC50 (hSPPL2a) | 77 nM[5] | 9 nM[6] | - |
| IC50 (mSPPL2a) | 0.18 µM[5] | - | - |
| IC50 (rSPPL2a) | 0.056 µM[5] | - | - |
| IC50 (γ-secretase) | 6.1 µM[5] | - | Various, some in sub-nanomolar range |
| IC50 (SPP) | 3.7 µM[5] | - | - |
| In Vivo Efficacy (Mice) | Inhibition of CD74/p8 processing at ≤10 mg/kg b.i.d.[4] | Inhibition of CD74/p8 processing at 10 mg/kg[7] | - |
| Pharmacokinetics (Mice) | Good oral bioavailability (F=94%), Cl = 5 mL/min/kg[3] | Decent oral exposure[8] | - |
| Observed In Vivo Effects | Reduction in B cells and myeloid dendritic cells at ≥10 mg/kg b.i.d. for 11 days[4] | - | - |
| Reported Toxicity (Mice) | Significant body weight loss at 30 mg/kg b.i.d.[4] | Not explicitly reported | γ-secretase inhibitors associated with Notch-mediated toxicities |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Below are representative protocols for key experiments used to assess the therapeutic window of SPPL2a inhibitors.
Cell Viability Assay (In Vitro Toxicity)
This protocol is used to determine the concentration of an inhibitor that is toxic to cells, typically by measuring a 50% reduction in viability (IC50).
-
Cell Culture: Culture a relevant immune cell line (e.g., human or mouse B-cell line) in appropriate media and conditions.
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treatment: Seed cells in a 96-well plate and treat with the various concentrations of the inhibitor. Incubate for a predetermined time (e.g., 48-72 hours).
-
Viability Measurement: Add a viability reagent such as MTT or a reagent for an ATP-based luminescence assay.
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's instructions. Calculate the percentage of viable cells relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
CD74 Processing Assay (In Vitro Efficacy)
This assay measures the ability of an inhibitor to block the cleavage of CD74 by SPPL2a.
-
Cell Culture and Treatment: As described in the cell viability assay, treat cells with a range of inhibitor concentrations.
-
Cell Lysis: After incubation, wash and lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific for the N-terminal fragment of CD74 (p8).
-
Data Analysis: Quantify the band intensity of the accumulated CD74 p8 fragment. The concentration of the inhibitor that causes 50% of the maximum p8 accumulation is the EC50.
In Vivo Efficacy and Toxicity in a Mouse Model of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
This in vivo model is used to assess both the therapeutic efficacy and the toxicity of an inhibitor in a disease-relevant context.
-
Induction of Arthritis: Induce arthritis in a susceptible mouse strain (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant.[9][10]
-
Inhibitor Administration: Once arthritis is established, administer the inhibitor (e.g., this compound) orally at various doses (e.g., 3, 10, 30 mg/kg, b.i.d.) for a specified period (e.g., 11-21 days).[4][9] A vehicle control group should be included.
-
Efficacy Assessment: Monitor the clinical signs of arthritis regularly (e.g., paw swelling, clinical score). At the end of the study, histological analysis of the joints can be performed to assess inflammation and damage.
-
Toxicity Assessment: Monitor animal body weight and general health daily. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform histopathological examination of major organs.
-
Therapeutic Window Determination: The therapeutic window is the range of doses that show a significant reduction in arthritis severity without causing significant toxicity (e.g., >15-20% body weight loss, adverse histopathological findings).
Discussion and Comparison
Based on the available data, both this compound and SPL-410 are potent inhibitors of SPPL2a. SPL-410 appears to be more potent in vitro, with a lower IC50 for human SPPL2a.[6] However, this compound has more extensive published in vivo data, demonstrating its efficacy in reducing B cell and myeloid dendritic cell populations at doses of 10 mg/kg and above.[4]
A crucial aspect of the therapeutic window is selectivity. This compound shows good selectivity for SPPL2a over the related intramembrane proteases γ-secretase and SPP, with IC50 values for the latter two being approximately 79-fold and 48-fold higher, respectively, than for hSPPL2a.[5] This is important because inhibition of γ-secretase is associated with significant toxicities due to its role in Notch signaling. The high doses of this compound (30 mg/kg) that caused body weight loss in mice may be indicative of the upper limit of its therapeutic window.[4]
While SPL-410 shows high in vitro potency, less is known about its in vivo toxicity profile, which is a critical factor in determining its therapeutic window. The available information indicates it has "decent oral exposure" and inhibits its target in vivo at 10 mg/kg, but a direct comparison of its safety profile with this compound is not yet possible from the public literature.[8]
Conclusion
This compound is a well-characterized, selective, and orally bioavailable SPPL2a inhibitor with demonstrated in vivo efficacy. Its therapeutic window appears to be defined by its potent on-target effects at lower doses and the emergence of toxicity at higher doses. SPL-410 is a promising, more potent in vitro inhibitor, but further in vivo studies are needed to fully assess its therapeutic window and compare it directly with this compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to determine the optimal therapeutic candidate for potential clinical development in the treatment of autoimmune diseases.
References
- 1. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for SPL-707
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. SPL-707, a potent and selective inhibitor of signal peptide peptidase-like 2a (SPPL2a), requires careful management throughout its lifecycle, including its final disposal.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is a critical aspect of its disposal.[4] When handling this compound, it is imperative to use personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing.[4] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[4] An accessible safety shower and eye wash station are essential in any laboratory where this compound is handled.[4]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific inactivation parameters, are available in the provided safety data sheets. The primary directive is to treat it as hazardous chemical waste.
| Parameter | Value | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [4] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [4] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [4] |
| Recommended Storage | Powder: -20°C; In solvent: -80°C | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted through an approved waste disposal plant and in accordance with all prevailing country, federal, state, and local regulations.[4]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage.[4]
-
Keep the product away from drains and water courses.[4]
-
Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[4]
-
Collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[4]
-
Wash the spill area thoroughly after material pickup is complete.
-
-
Container Disposal:
-
Dispose of the original container and any liners in the same manner as the chemical waste.
-
Do not reuse empty containers unless they have been professionally decontaminated.
-
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.
-
Provide the waste manifest with accurate information about the contents, including the name "this compound" and its CAS number (2195361-33-0).[4]
-
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are provided in the available safety documentation. The recommended procedure is to dispose of the compound as hazardous chemical waste without attempting to alter its chemical structure.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling SPL-707
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with SPL-707. The following information is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory to ensure personal safety and environmental protection.
Recommended Personal Protective Equipment [1]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves | Prevents skin contact. Specific glove material not specified in the SDS; consult with your safety officer for guidance on appropriate chemical-resistant gloves. |
| Skin and Body | Impervious clothing | Provides a barrier against skin exposure. |
| Respiratory | Suitable respirator | Protects against inhalation of dust or aerosols. The specific type of respirator should be determined by a risk assessment. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures: [1]
-
Avoid contact with eyes, skin, and clothing.
-
Avoid the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage Conditions: [1]
-
Store in a tightly sealed container.
-
Keep in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures: -20°C for powder form and -80°C when in solvent.
Incompatible Materials: [1]
-
Strong acids and alkalis
-
Strong oxidizing and reducing agents
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures [1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
Accidental Release Measures: [1]
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see table above).
-
Absorb spills with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Disposal Guidelines: [1]
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the material to enter drains or watercourses due to its high aquatic toxicity.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
